Phenoxodiol (PXD) exerts its anticancer effects through several interconnected biological mechanisms, which are summarized in the table below.
| Mechanism | Key Molecular Targets/Effects | Biological Outcome | Experimental Evidence |
|---|
| Apoptosis Induction [1] [2] [3] | • Downregulation of XIAP (X-linked inhibitor of apoptosis protein) • Cleavage of PARP (Poly [ADP-ribose] polymerase) • Increased Annexin-V positive cells | Caspase-dependent and independent apoptosis in cancer cells | Western blot, flow cytometry (Annexin V/PI staining) | | Cell Cycle Perturbation [2] | • Induction of p21CIP1 • Reduction of CDK4 (Cyclin-dependent kinase 4) • Irregular cell cycle profiles, increase in sub-G1 fraction | G1 cell cycle arrest and inhibition of proliferation | Flow cytometry for cell cycle analysis, Western blot | | Kinase & Pathway Inhibition [2] [3] | • Dephosphorylation (inhibition) of Akt • Inhibition of Tyrosine Kinases and DNA Topoisomerase II | Blocks pro-survival signals and compromises DNA integrity | Western blot (Akt, p-Akt), functional assays | | Chemosensitization [4] [3] | • Inhibits XIAP and FLIP (CASP8 and FADD-like apoptosis regulator) | Restores sensitivity of resistant cancer cells to carboplatin, paclitaxel, etc. | Co-treatment studies with chemotherapeutic agents | | Immunomodulation [1] | • Low concentrations (0.05-0.5 μg/ml) enhance NK cell cytotoxicity • High concentrations (≥4 μM) inhibit PBMC proliferation/viability | Boosts innate immune response against tumors at low doses | In vitro PBMC and purified NK cell cytotoxicity assays, in vivo mouse models |
To evaluate this compound's efficacy, researchers employ a range of standardized in vitro assays.
Cell Viability and IC₅₀ Determination (MTS Assay) [2]
Clonogenic (Colony Formation) Assay [2]
Apoptosis Detection by Flow Cytometry [2]
Cell Cycle Analysis by Flow Cytometry [2]
NK Cell Cytotoxicity Assay [1]
Protein Expression Analysis (Western Blot) [2]
The following diagrams, created with Graphviz, illustrate the key apoptotic pathway and a typical experimental workflow for studying this compound.
This compound induces apoptosis via Akt and XIAP, and cell cycle arrest via p21/CDK4.
A typical workflow for in vitro assessment of this compound's anticancer activity.
The multi-target mechanism of this compound offers a promising strategy to overcome drug resistance, particularly through its role as a chemosensitizer that can reverse resistance to carboplatin and paclitaxel in ovarian cancer cells [4] [3]. Its unique concentration-dependent immunomodulatory effect—stimulating NK cell activity at low doses while suppressing it at high doses—suggests precise dosing is critical for its therapeutic application [1].
Future clinical development should focus on optimizing dosing schedules to leverage immunostimulatory effects and identifying biomarker-driven patient populations most likely to respond. Its potential in renal cell carcinoma, as shown in preclinical models, warrants further investigation given the need for novel therapies in this area [2].
While the exact structural diagram is unavailable in the search results, phenoxodiol is identified as a synthetic isoflavene analog of the plant isoflavone genistein [1] [2]. Its systematic name is 2H-1-benzopyran-7-0, 3-(hydroxylphenyl) [1].
This compound exhibits a multi-targeted mechanism of action to inhibit cancer cell growth, summarized in the diagram below.
Major mechanisms include inhibiting the tumor-specific tNOX protein to disrupt growth and induce caspase-independent apoptosis [1], and targeting the X-linked inhibitor of apoptosis (XIAP) to disable a key cellular defense and trigger caspase-dependent apoptosis [3] [2]. It also induces G1 cell cycle arrest by modulating p21 and cyclins [2], inhibits topoisomerase II to prevent DNA replication [1] [4], exhibits anti-angiogenic properties to block tumor blood supply [1] [4], and at low concentrations can stimulate immune responses by enhancing Natural Killer (NK) cell activity [1].
The table below summarizes this compound's anticancer effects observed in laboratory studies.
| Cancer Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Renal Cell Carcinoma | 769-P, 786-O, Caki-2 cell lines | IC~50~: 19.9 - 28.8 µM; induced apoptosis, inhibited colony formation, G1 cell cycle arrest. | [2] |
| Ovarian Carcinoma | 10 epithelial ovarian carcinoma (EOC) cell lines | Sensitized cells to carboplatin, paclitaxel, gemcitabine; induced apoptosis via caspase-2, Bid, and XIAP degradation. | [3] |
| Broad Anticancer Activity | Neuroblastoma (SKN-BE(2)C), Breast Cancer (MDA-MB-231), Glioblastoma (U87) cell lines | Dextran-phenoxodiol conjugate more potent than free PXD against all tested cell types. | [4] |
The following methodology from Isono et al. (2018) details how this compound's antineoplastic activity is evaluated in renal cancer cells [2]:
The table below summarizes key pharmacokinetic parameters derived from a study involving patients with advanced cancer who received a single intravenous bolus dose (5 mg/kg) [1] [2].
| Parameter | Free Phenoxodiol | Total this compound |
|---|---|---|
| Elimination Half-life (t₁/₂) | 0.67 ± 0.53 hours | 3.19 ± 1.93 hours |
| Total Plasma Clearance (CL) | 2.48 ± 2.33 L/h | 0.15 ± 0.08 L/h |
| Apparent Volume of Distribution (Vd) | 1.55 ± 0.69 L/kg | 0.64 ± 0.51 L/kg |
During a continuous intravenous infusion (2 mg/kg/h), free this compound reached a steady-state concentration rapidly. The mean steady-state concentration was 0.79 ± 0.14 μg/mL, achieved after 0.87 ± 0.18 hours, with an accumulation half-life of 0.17 ± 0.04 hours [1]. Due to the short half-life, the study authors concluded that continuous infusion or chronic oral administration may be optimal for maintaining constant plasma levels [3].
For your experimental design, here are the methodologies from two pivotal studies.
1. First-in-Human Pharmacokinetic Study [1] This single-center, open-label study established the foundational PK parameters.
2. Phase I Trial of a 7-Day Continuous Infusion [4] This study assessed a longer dosing schedule.
This compound is a multi-targeting agent with several identified mechanisms that contribute to its antitumor and chemosensitizing effects. The following diagram illustrates its core apoptotic signaling pathways.
Overview of this compound's Core Mechanisms of Action
The diagram shows that this compound induces apoptosis through multiple pathways and acts as a chemosensitizer [5] [6] [7]. Research in prostate cancer models demonstrated that the synergy with cisplatin may occur through a pharmacodynamic mechanism, where this compound increases intracellular cisplatin uptake by 35% and leads to a 300% increase in DNA adduct formation [5].
This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)) is a synthetic isoflavene analogue derived from the natural plant isoflavone genistein, with significantly enhanced anticancer efficacy compared to its parent compound. This small molecule demonstrates pleiotropic mechanisms against cancer cells, including inhibition of tyrosine kinases, topoisomerase II, and most notably, the X-linked inhibitor of apoptosis (XIAP), making it a promising investigational agent both as monotherapy and chemo-sensitizer. This compound has undergone various phases of clinical trials, including Phase II/III studies for ovarian, prostate, and cervical cancers, and exhibits a favorable toxicity profile with minor side effects such as fatigue, emesis, and rash reported in clinical studies. Its unique ability to preferentially target tumor cells while potentially modulating immune responses underscores its value as a research tool in oncology drug development.
The multimodal mechanism of this compound contributes to its potent anticancer activity across various cell lines. Primarily, it binds to the tumor-specific surface molecule tNOX, inhibiting plasma membrane electron transport (PMET) and driving actively proliferating cells to apoptosis. Additionally, this compound promotes caspase activation through degradation of the caspase inhibitor XIAP and disruption of FLIP expression on cancer cells. Recent research has also demonstrated its role in autophagy inhibition and Akt pathway modulation, further enhancing its efficacy against resistant cancer models. The compound's ability to chemo-sensitize resistant tumors to conventional chemotherapeutic agents like cisplatin and carboplatin has positioned it as a promising adjuvant in combination therapy regimens, particularly for platinum-resistant malignancies.
Proper preparation of this compound stock solutions is critical for maintaining compound integrity and ensuring experimental reproducibility. This compound exhibits limited aqueous solubility and requires dissolution in dimethyl sulfoxide (DMSO) followed by dilution in culture medium. The standard preparation protocol involves dissolving this compound in reagent-grade DMSO at a concentration of 10 mg/mL (approximately 40 mM) to create a stock solution. This stock should be aliquoted and stored at -80°C to prevent freeze-thaw degradation and maintain stability. Under these conditions, the stock solution remains stable for up to 6 months, though repeated freezing and thawing should be avoided. Working solutions should be prepared by serial dilution in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity in cell cultures.
This compound demonstrates concentration-dependent stability in aqueous solutions, with significant degradation observed under suboptimal conditions. Recent advances in formulation strategies have demonstrated that dextran-phenoxodiol conjugates exhibit nine-fold greater stability compared to the free compound when tested for residual antioxidant activity using the Folin-Ciocalteu assay. When preparing this compound for cell culture experiments, light protection is essential as the compound is photosensitive. Studies recommend wrapping containers in aluminum foil or using amber vials to prevent light-induced degradation. For long-term stability in cell culture media, this compound maintains integrity for approximately 24 hours at 37°C, though fresh dosing solutions should be prepared for each experiment. Accelerated stability tests have shown that conjugation of this compound to dextran significantly enhances its stability while maintaining biological activity, offering a potential strategy for improving compound performance in extended-duration experiments.
Table 1: this compound Stock Solution Preparation
| Parameter | Specification | Notes |
|---|---|---|
| Solvent | 100% DMSO (cell culture grade) | Aqueous solubility: ~0.1 mg/mL |
| Stock Concentration | 10 mg/mL (40 mM) | Aliquoting recommended to avoid freeze-thaw cycles |
| Storage Conditions | -80°C, protected from light | Stable for 6 months at -80°C |
| Working Solution Diluent | Complete cell culture medium | Final DMSO concentration ≤0.1% |
| Filter Sterilization | 0.2 μm PES membrane | Optional for sterility assurance |
Appropriate cell culture conditions are fundamental for generating reproducible data with this compound. Most cancer cell lines investigated with phenoxodiel—including ovarian, renal, breast, and prostate cancers—are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. The seeding density should be optimized for each cell line and assay duration, typically ranging from 3,000-5,000 cells/well for 96-well plates (72-hour assays) to 7.5×10⁴ cells/well for 6-well plates. Cells should be allowed to adhere and recover for 24 hours post-seeding before this compound treatment to ensure consistent logarithmic growth throughout the experiment. For immune cell studies involving peripheral blood mononuclear cells (PBMCs), cells are typically isolated using Ficoll-Histopaque density gradients and maintained in similar medium formulations at 1×10⁶ cells/mL.
This compound treatment protocols vary based on experimental objectives, with concentration and duration critically influencing outcomes. For cytotoxicity assessments, a dose range of 5-40 μM is typically applied across various cancer cell lines, with incubation periods of 24-72 hours. Research has demonstrated that lower concentrations (0.05-0.5 μg/mL, equivalent to ~0.2-2 μM) can stimulate natural killer (NK) cell cytotoxicity, while higher concentrations (≥4 μM) inhibit proliferation and reduce viability of PBMCs. For chemo-sensitization studies, this compound pre-treatment (12.5-50 μM for 24 hours) preceding cisplatin or carboplatin exposure has demonstrated significant enhancement of platinum sensitivity in resistant ovarian clear cell carcinoma models. Medium replacement is generally not required during treatment periods up to 72 hours, though extended incubations may require refreshed compound.
Table 2: this compound Treatment Parameters by Experimental Objective
| Experimental Objective | Concentration Range | Treatment Duration | Key Observations |
|---|---|---|---|
| Cytotoxicity (Monotherapy) | 5-40 μM | 24-72 hours | IC₅₀ values range from 19.9-28.8 μM in renal cancer cells [1] |
| Immune Cell Modulation | 0.2-2 μM (0.05-0.5 μg/mL) | 72 hours | Enhances NK cell cytotoxicity without reducing viability [2] |
| Chemo-sensitization | 12.5-50 μM (pre-treatment) | 24 hours pre-chemotherapy | Significantly enhances cisplatin sensitivity in ovarian clear cell carcinoma [3] |
| Apoptosis Induction | 20-40 μM | 24-72 hours | Increases annexin-V-positive cells and cleaved PARP expression [1] |
Cell viability assessment following this compound treatment is typically performed using colorimetric tetrazolium-based assays such as MTS or MTT. The standard protocol involves seeding cells in 96-well plates at optimized densities (3,000-5,000 cells/well for most cancer cell lines), allowing 24 hours for attachment, followed by this compound treatment for 24-72 hours. For the MTS assay, 20 μL of MTS reagent is added directly to each well containing 100 μL of medium, followed by incubation for 1-4 hours at 37°C. The absorbance is measured at 490-500 nm using a plate reader, with results expressed as percentage viability relative to untreated controls. Alternatively, the Alamar Blue assay can be employed by adding 10% resazurin solution to the culture medium and measuring fluorescence (Ex560/Em590) or absorbance (570 nm) after 4-6 hours of incubation. These assays provide reliable quantification of metabolically active cells following this compound exposure.
Clonogenic assays assess long-term reproductive viability after this compound treatment and are particularly relevant for evaluating tumor-initiating capacity. Cells are seeded in 6-well plates at low density (300-1,000 cells/well depending on cell line), treated with this compound for the desired duration, then maintained in drug-free medium for 10-14 days with regular medium changes. Colonies are fixed with methanol, stained with Giemsa or crystal violet solution, and counted manually or using automated colony counters. This compound has demonstrated significant inhibition of colony formation in renal cancer cells (769-P, 786-O, Caki-2) at concentrations of 20-40 μM, indicating potent suppression of clonogenic survival.
Apoptosis induction is a key mechanism of this compound's anti-tumor activity and can be quantified using annexin V/propidium iodide (PI) staining followed by flow cytometry. Following this compound treatment (typically 24-72 hours), both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with annexin V-FITC and PI according to manufacturer recommendations, incubated for 15 minutes in the dark, and analyzed by flow cytometry within 1 hour. This compound treatment (20-40 μM) significantly increases the percentage of annexin V-positive cells in renal cancer models, confirming apoptosis induction. Complementary western blot analysis of apoptotic markers such as cleaved PARP, caspase-3, and caspase-9 provides molecular validation of apoptosis activation.
Cell cycle analysis evaluates this compound-induced perturbations in cell cycle progression. Following treatment, cells are harvested, fixed in 70% ethanol at -20°C for at least 2 hours, then treated with RNase A and stained with propidium iodide. DNA content is analyzed by flow cytometry, with cell cycle distribution determined using appropriate software. This compound treatment consistently perturbs cell cycle distribution in renal cancer cells, with observed accumulation in sub-G1 phase (indicative of apoptosis) and G1 arrest after 72 hours of treatment. These perturbations are associated with decreased expression of cyclins and CDK4, along with induction of p21CIP1, a key cell cycle regulator.
Natural killer cell activation represents an important immunomodulatory aspect of this compound activity at lower concentrations. For NK cell cytotoxicity assessment, peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Histopaque density gradient centrifugation. CD56+ NK cells can be further purified using immunomagnetic separation with anti-CD56 monoclonal antibody-conjugated magnetic beads, achieving >96% purity. Isolated PBMCs or purified NK cells are activated in 24-well flat-bottom plates in the presence of low-dose this compound (0.05-0.5 μg/mL, equivalent to ~0.2-2 μM) for 72 hours. Following incubation, cells are harvested and tested for cytotoxicity against NK-sensitive target cells (e.g., K562 for human NK cells, YAC-1 for murine NK cells) using standard chromium-51 (⁵¹Cr) release assays. Target cells are pre-radiolabeled with ⁵¹Cr, then co-incubated with effector cells at various effector-to-target (E:T) ratios (typically 5:1 to 40:1) for 18 hours. Specific lysis is calculated based on ⁵¹Cr release in supernatants, with this compound demonstrating significant enhancement of NK cell lytic function at these low concentrations.
Western blot analysis provides molecular insights into this compound's mechanisms of action. Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using Bradford or BCA assays, and equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes. Membranes are blocked with 5% non-fat milk or BSA in TBST, then incubated overnight at 4°C with primary antibodies against key targets: XIAP (1:2,500), cleaved PARP (1:1,000), LC3A (1:2,500), Akt (1:1,000), p-Akt (1:1,000), Atg7 (1:2,500), Atg12 (1:2,500), Beclin-1 (1:2,500), and β-actin (1:5,000) as loading control. After incubation with appropriate HRP-conjugated secondary antibodies, proteins are visualized using enhanced chemiluminescence. This compound treatment consistently demonstrates down-regulation of XIAP, decreased Akt phosphorylation, reduced expression of autophagy-related proteins (Atg7, Atg12, Beclin-1), and increased PARP cleavage, confirming its multi-target mechanism.
Dose-response relationships for this compound typically demonstrate concentration-dependent inhibition of cell viability across various cancer models. IC₅₀ values generally fall within the range of 19.9-28.8 μM for renal cancer cells (769-P, 786-O, Caki-2) after 72-hour treatment, with prostate and ovarian cancer cells showing similar sensitivity. Time-course experiments reveal that apoptosis markers (annexin V positivity, PARP cleavage) become significantly elevated between 24-48 hours post-treatment, while cell cycle perturbations are typically observed within 24 hours. In combination studies, this compound pre-treatment (24 hours) followed by cisplatin exposure demonstrates significant enhancement of platinum sensitivity in resistant models, with combination indices <1.0 indicating synergistic interactions. For immune cell studies, the biphasic response is noteworthy: low concentrations (0.2-2 μM) enhance NK cell cytotoxicity, while higher concentrations (≥4 μM) suppress PBMC viability and proliferation, highlighting the importance of concentration selection based on experimental objectives.
Inconsistent results between experiments may arise from variations in cell seeding density, serum batches, or this compound stock solution stability. Ensure consistent cell passage numbers and avoid using cells beyond passage 30 to maintain genetic stability. Solvent toxicity may occur if DMSO concentration exceeds 0.1%; verify final DMSO concentrations in all treatment conditions. For apoptosis assays, include both adherent and floating cells during collection to ensure accurate quantification of cell death. In combination studies, optimize the sequence of administration—this compound pre-treatment typically yields superior chemo-sensitization compared to simultaneous administration. If expected mechanisms are not observed via western blotting, confirm antibody specificity and consider time-course experiments to capture transient expression changes. For immune cell assays, ensure PBMC isolation is performed within 2-4 hours of blood collection to maintain cell viability and functionality.
Table 3: this compound Mechanism Validation Experiments
| Mechanism | Key Assays | Expected Outcomes | Validation Parameters |
|---|---|---|---|
| XIAP Inhibition | Western blot, XIAP siRNA transfection | Decreased XIAP protein levels, Enhanced caspase activity | >50% reduction in XIAP by 24-48 hours [3] |
| Akt Pathway Modulation | Western blot for p-Akt/Akt, Pathway inhibitors | Decreased Akt phosphorylation, Additive effect with Akt inhibitors | >40% reduction in p-Akt by 24 hours [1] |
| Autophagy Inhibition | LC3-I/II conversion, Western blot for Atg proteins | Decreased LC3-II accumulation, Reduced Atg7/12/Beclin-1 | Decreased expression of autophagy-related proteins [3] |
| NK Cell Activation | ⁵¹Cr release assay, CD56+ cell purification | Enhanced target cell lysis at low this compound doses | 30-50% increase in specific lysis at E:T 40:1 [2] |
| Cell Cycle Arrest | Propidium iodide staining, Cyclin expression | G1 phase accumulation, Reduced S phase, Altered cyclin expression | >20% increase in G1 population by 72 hours [1] |
These comprehensive application notes provide established methodologies for investigating this compound in cell culture models. The protocols outlined enable rigorous assessment of its anti-tumor activities, encompassing direct cytotoxicity, immune modulation, and chemo-sensitization. The concentration-dependent biphasic effects—immunostimulatory at lower concentrations and cytotoxic at higher concentrations—require careful experimental design to align dosing with research objectives. As this compound continues to be investigated in various cancer models, these standardized protocols support the generation of comparable, reproducible data across laboratories, facilitating the continued elucidation of its therapeutic potential in oncology.
This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)) is a synthetic analogue of the plant isoflavone genistein with significantly enhanced anticancer potency, demonstrating 5–20 times greater efficacy than its parent compound in inhibiting cancer cell growth [1]. This novel isoflavone analog has attracted considerable research interest due to its diverse mechanisms of action and potential to overcome chemoresistance in various cancer types. This compound functions as a multiple signal transduction regulator that induces apoptosis through both intrinsic and extrinsic pathways, targeting key anti-apoptotic proteins frequently overexpressed in treatment-resistant cancers [2] [3]. Its ability to selectively target rapidly proliferating cells while sparing normal cells makes it a promising candidate for oncotherapeutic development.
The compound's pleiotropic mechanisms include inhibition of tyrosine kinases, suppression of topoisomerase II activity, disruption of plasma membrane electron transport (PMET), and downregulation of key anti-apoptotic proteins including XIAP (X-linked inhibitor of apoptosis protein) and FLIP (FLICE inhibitory protein) [4] [5] [3]. Recent research has identified the tumor-specific surface molecule tNOX as a primary molecular target of this compound, which upon inhibition compromises cellular redox balance and drives actively proliferating cells toward apoptosis [1]. Understanding the precise concentrations and experimental conditions required to induce apoptosis across different cancer models is essential for optimizing preclinical research and therapeutic development.
The efficacy of this compound in inducing apoptosis varies across cancer types and experimental models. The table below summarizes the key concentration parameters for apoptosis induction across various cancer models:
Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Models
| Cancer Type | Cell Lines/Models | IC50 Values | Optimal Pro-apoptotic Concentration | Time Frame | Key Apoptotic Markers Observed |
|---|---|---|---|---|---|
| Renal Cancer | 769-P, 786-O, Caki-2 | 19.9-28.8 μM | 20-40 μM | 72 hours | Cleaved PARP, Annexin V positivity, caspase activation [4] |
| Ovarian Cancer | Chemoresistant primary cells | Not specified | 10-20 μM | 24-48 hours | Caspase activation, XIAP degradation, FLIP downregulation [3] |
| Melanoma | Various human melanoma lines | Variable by line | 10-50 μM | 48 hours | Annexin V/PI positivity, mitochondrial membrane potential disruption, caspase-3/9 activation [6] |
| Leukemia | Primary AML and ALL blasts | Not specified | 10 μM | 24 hours | 23±4% viability in ALL, 64±5% viability in AML [7] |
| Peripheral Blood Mononuclear Cells (PBMC) | Healthy donor PBMC | ≥4 μM for viability reduction | 0.05-0.5 μg/mL (0.2-2 μM) for NK cell enhancement | 72 hours | Enhanced NK cytotoxicity at low doses; apoptosis at high doses [1] |
The concentration-dependent response to this compound follows a biphasic characteristic where lower concentrations may potentially stimulate immune cell cytotoxicity while higher concentrations directly induce apoptosis in cancer cells [1] [7]. For instance, in peripheral blood mononuclear cells (PBMC), concentrations ≥4 μM significantly reduce viability, while lower concentrations (0.05-0.5 μg/mL, approximately 0.2-2 μM) enhance natural killer (NK) cell cytotoxicity [1]. This differential dose response highlights the importance of context-specific concentration optimization for both monotherapy and combination treatment approaches.
The MTS assay provides a reliable method for quantifying cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials Required: CellTiter 96 Aqueous MTS reagent (Promega), this compound (Selleck Chemicals), DMSO, 96-well culture plates, tissue culture incubator (37°C, 5% CO2), microplate reader [4].
Procedure:
Key Considerations: Perform experiments in triplicate with appropriate controls. Ensure this compound is protected from light and freshly prepared for each experiment. The IC50 values for renal cancer cells typically range between 19.9-28.8 μM [4].
Annexin V/propidium iodide (PI) staining allows discrimination between early apoptotic, late apoptotic, and necrotic cells.
Materials Required: Annexin V-FITC conjugate, propidium iodide, binding buffer, flow cytometry tubes, flow cytometer [4] [6].
Procedure:
Key Considerations: Include unstained and single-stained controls for compensation. Process samples quickly to maintain cell viability. In melanoma cells, maximal apoptosis is typically observed at 48 hours with this compound treatment [6].
Caspase activation represents a key commitment step in apoptosis and can be quantified using fluorometric caspase assays.
Materials Required: Caspase-Glo assay reagents (Promega), white-walled 96-well plates, luminometer or fluorescence microplate reader [8].
Procedure:
Key Considerations: Caspase-2 activation has been identified as an early event in this compound-induced apoptosis in ovarian carcinoma cells, leading to Bid cleavage and activation of the mitochondrial pathway [8]. The pan-caspase inhibitor zVAD-FMK can be used as a control to confirm caspase-dependent apoptosis [9].
Western blotting enables detection of key apoptotic proteins and their cleavage products following this compound treatment.
Materials Required: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE equipment, nitrocellulose membranes, ECL detection system [4].
Primary Antibodies: Anti-cleaved PARP, anti-caspase-3, anti-caspase-9, anti-XIAP, anti-FLIP, anti-Akt, anti-phospho-Akt (Ser473), anti-Bim, anti-Bad, anti-PUMA, anti-Noxa, anti-β-actin (loading control) [4] [3] [6].
Procedure:
Key Observations: this compound treatment typically results in increased cleavage of PARP and caspases, decreased XIAP and FLIP expression, Akt dephosphorylation, and upregulation of BH3-only proteins (Bim, Bad, PUMA, Noxa) in a cell-type dependent manner [4] [3] [6].
The apoptotic signaling pathways activated by this compound involve multiple interconnected mechanisms that converge on mitochondrial disruption and caspase activation. The following diagram illustrates the key molecular events in this compound-induced apoptosis:
Diagram 1: Molecular mechanisms of this compound-induced apoptosis. This compound targets multiple signaling nodes including tNOX/PMET inhibition, Akt dephosphorylation, and downregulation of anti-apoptotic proteins (FLIP, XIAP), culminating in caspase activation and apoptosis execution [4] [8] [3].
This compound induces apoptosis through coordinated action on both intrinsic and extrinsic apoptotic pathways:
tNOX Inhibition and PMET Disruption: this compound binds to tumor-specific NADH oxidase (tNOX), inhibiting plasma membrane electron transport (PMET). This disruption compromises cellular redox balance and ATP production, particularly in glycolytic cancer cells, creating a permissive environment for apoptosis induction [1].
Akt Pathway Inhibition: this compound promotes dephosphorylation of Akt, a central regulator of cell survival. Akt inhibition leads to downstream suppression of anti-apoptotic proteins including FLIP and XIAP, sensitizing cells to death receptor-mediated apoptosis [4] [3].
XIAP Degradation and Caspase Activation: this compound promotes proteasomal degradation of XIAP, a key inhibitor of apoptosis protein that directly blocks caspase-3, -7, and -9 activity. XIAP degradation releases caspase inhibition, allowing full execution of the apoptotic program [8] [3].
Mitochondrial Amplification Pathway: this compound activates caspase-2 and -8, which cleave Bid to truncated Bid (tBid). tBid translocates to mitochondria, promoting cytochrome c release and activation of the caspase-9 apoptosome, amplifying the apoptotic signal [8] [6].
BH3-only Protein Induction: this compound upregulates pro-apoptotic BH3-only proteins including Bim, Bad, PUMA, and Noxa. These proteins directly activate Bax/Bak or sequester anti-apoptotic Bcl-2 family members, promoting mitochondrial outer membrane permeabilization and apoptosis [6].
Cell Type-Specific Sensitivity: Different cancer types exhibit varying sensitivity to this compound. Hematological malignancies, particularly acute lymphocytic leukemia, often show greater sensitivity compared to solid tumors [7]. Within solid tumors, renal carcinoma, ovarian carcinoma, and melanoma have demonstrated significant responsiveness [4] [3] [6].
Time-Dependent Effects: Apoptotic response to this compound is time-dependent, with maximal effects typically observed between 48-72 hours. Cell cycle perturbations often precede apoptotic commitment, with G1 arrest observed in some models [4] [6].
Metabolic Considerations: Glycolytic cancer cells and those with mitochondrial deficiencies (e.g., HL-60ρ0 cells) may exhibit enhanced sensitivity to this compound due to their increased reliance on PMET for NAD+ recycling [7].
Immunomodulatory Effects: this compound exhibits concentration-dependent immunomodulatory effects. Lower concentrations (0.2-2 μM) enhance NK cell cytotoxicity, while higher concentrations (>4 μM) induce lymphocyte apoptosis [1] [7]. This biphasic activity should be considered in experimental design and therapeutic planning.
Pharmacokinetic Parameters: this compound has a short plasma half-life (0.67±0.53 hours for free form; 3.19±1.93 hours for total drug), necessitating continuous infusion approaches for in vivo studies to maintain effective concentrations [5].
This compound represents a promising multi-targeted agent for inducing apoptosis in various cancer models, particularly those with chemoresistance phenotypes. The recommended concentrations for apoptosis induction typically range from 10-40 μM in vitro, with optimal concentrations being cell type-dependent. Researchers should employ a combinatorial approach using multiple assays (MTS viability, Annexin V/PI staining, caspase activation, and Western blotting) to comprehensively characterize the apoptotic response. The elucidated mechanisms involving tNOX inhibition, Akt pathway suppression, XIAP degradation, and mitochondrial amplification provide a solid theoretical foundation for further investigation of this compound in cancer research.
This compound (2H-1-benzopyran-7-0,1,3-[4-hydroxyphenyl]), also known as idronoxil, is a synthetic isoflav-3-ene derivative structurally related to the naturally occurring plant isoflavone genistein but with significantly enhanced anticancer potency and improved bioavailability profiles. This small molecule has emerged as a promising multifunctional anticancer agent with demonstrated efficacy across various cancer types, including ovarian, prostate, colorectal, renal, and other solid malignancies. This compound's unique mechanism of action involves targeting multiple pathways critical for cancer cell survival, proliferation, and chemoresistance, making it particularly valuable both as a monotherapy and as a chemosensitizer in combination regimens. The compound has undergone various phases of clinical investigation and has received FDA Fast Track designation for development as a chemosensitizer in recurrent ovarian cancer, highlighting its therapeutic potential [1].
The investigation of this compound in xenograft models represents a critical step in the drug development pipeline, providing essential preclinical efficacy data and mechanistic insights that inform clinical trial design. These in vivo models allow researchers to evaluate this compound's antitumor activity, optimal dosing strategies, pharmacokinetic properties, and safety profiles in a complex biological system that more closely mimics human cancer pathophysiology than in vitro models. Furthermore, xenograft studies have been instrumental in validating this compound's ability to reverse chemoresistance and enhance the efficacy of conventional chemotherapeutic agents, supporting its development as a combination therapy agent for treatment-resistant cancers [2] [3].
This compound exerts its potent anticancer effects primarily through the initiation of mitochondrial-mediated apoptosis and the modulation of key regulatory proteins in cell survival pathways. The compound directly targets tumor-associated NADH oxidase (ENOX2), a growth-related protein expressed on cancer cell surfaces. Inhibition of ENOX2 leads to intracellular NADH accumulation, resulting in acidification of the cytosol and activation of acid sphingomyelinase. This enzyme catalyzes the conversion of sphingomyelin to ceramide, a potent secondary messenger that triggers the mitochondrial apoptotic pathway through caspase activation [4] [1].
The molecular events in this compound-induced apoptosis involve multiple interconnected mechanisms:
Caspase Cascade Activation: this compound treatment significantly increases the expression and activity of key executioner caspases. Studies in colorectal cancer models demonstrate that this compound pre-treatment followed by conventional chemotherapeutics (5-FU + oxaliplatin) overwhelmingly increased Caspase-3 activity levels and significantly upregulated CASP3 and CASP9 mRNA expression, indicating robust activation of the apoptotic machinery [4].
XIAP Degradation: this compound promotes the proteasomal degradation of the X-linked inhibitor of apoptosis protein (XIAP), a critical negative regulator of caspase activity. This mechanism is particularly important in chemoresistant cancers where XIAP overexpression confers treatment resistance. By removing this inhibition, this compound restores the cell's ability to execute apoptosis in response to cytotoxic stimuli [3].
Bax Upregulation and Cell Cycle Arrest: this compound activates pro-apoptotic Bax while inducing p53-independent G1 cell cycle arrest through induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This dual action simultaneously promotes cell death while inhibiting proliferation, creating a comprehensive antitumor effect [2] [5].
One of the most clinically valuable properties of this compound is its ability to reverse chemoresistance in various cancer types. The chemosensitization mechanism operates through several complementary pathways:
Enhanced Drug Accumulation: In prostate cancer models, combination treatment with this compound and cisplatin resulted in a 35% increase in intracellular cisplatin uptake and a 300% increase in DNA adduct formation. This dramatic enhancement of platinum accumulation and DNA binding significantly potentiates the cytotoxic effects of conventional chemotherapy [2].
Inhibition of Survival Pathways: this compound modulates key signaling cascades that promote cell survival, including Akt pathway inhibition. Studies in renal cancer cells demonstrate that this compound treatment induces dephosphorylation of Akt, a central regulator of cell survival and proliferation [5].
Downregulation of Resistance Mediators: this compound targets multiple anti-apoptotic proteins simultaneously, including c-FLIP inhibition and XIAP degradation, effectively lowering the apoptotic threshold and making cancer cells more vulnerable to chemotherapeutic agents [2] [3].
Beyond its direct pro-apoptotic and chemosensitizing effects, this compound exhibits several other biologically significant activities:
Antiangiogenic Properties: this compound demonstrates potent inhibition of tumor angiogenesis by suppressing endothelial cell proliferation, migration, and capillary tube formation. It also inhibits expression of matrix metalloproteinase MMP-2, a key enzyme involved in tumor invasion and metastasis. In vivo models confirm that this compound effectively reduces capillary tube formation, indicating direct antiangiogenic activity [6].
Immunomodulatory Effects: At low concentrations, this compound enhances immune responses against cancer cells by directly stimulating natural killer (NK) cell lytic function. In colon cancer models, mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival, associated with enhanced NK and tumor-specific cell lytic activity [7].
Table 1: Key Molecular Targets of this compound in Cancer Cells
| Target | Effect of this compound | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| ENOX2 (tNOX) | Inhibition | Ceramide accumulation, caspase activation | In vitro enzyme assays [1] |
| XIAP | Proteasomal degradation | Enhanced caspase activity | Western blot, apoptosis assays [3] |
| Akt | Dephosphorylation | Reduced cell survival signaling | Phospho-specific Western blot [5] |
| c-FLIP | Downregulation | Enhanced Fas-mediated apoptosis | Flow cytometry, caspase activation [2] |
| p21WAF1/CIP1 | Upregulation | G1 cell cycle arrest | Cell cycle analysis, Western blot [5] |
| MMP-2 | Inhibition | Reduced invasion and angiogenesis | Zymography, tube formation assays [6] |
The successful implementation of xenograft models for this compound evaluation requires careful attention to cell line selection, host preparation, and tumor monitoring protocols. The following standardized procedure has been validated across multiple studies:
Cell Line Preparation: Select appropriate cancer cell lines based on research objectives. Commonly used lines include DU145 (prostate), OVCAR-3 (ovarian), and HCT-116 (colorectal). Maintain cells in recommended media supplemented with 10% fetal bovine serum and 1% antibiotics/antimycotics at 37°C in a humidified 5% CO2 atmosphere. Harvest cells in logarithmic growth phase using trypsin/EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel to enhance tumor formation [2].
Animal Preparation: Utilize immunodeficient mouse strains such as Nu-Nu Balb/c mice (athymic nude mice) aged 4-6 weeks with body weights of 15-20 grams at acquisition. House animals in sterile, filter-topped microisolation cages under specific pathogen-free conditions with sterile water and isoflavone-free diet provided ad libitum. Allow mice to acclimate for at least 7 days and reach target weight of 20-25 grams before xenograft implantation [2].
Tumor Implantation: For subcutaneous xenografts, inject 1×10^6 cells in a total volume of 100-200 μL bilaterally on the hind flanks of anesthetized mice (induced with 5% isoflurane/95% oxygen and maintained with 1-2% isoflurane). Monitor animals daily for general health and tumor development. Allow xenografts to establish until they reach approximately 20-40 mm³ in volume (typically 1-2 weeks post-implantation) before randomizing animals into treatment groups [2].
This compound administration in xenograft models requires consideration of formulation, dosing schedules, and route of administration:
Drug Formulation: For in vivo studies, this compound is typically prepared in vehicle solutions appropriate for the administration route. For intravenous administration, dilute this compound in normal saline to the required concentration. For oral gavage, various formulation approaches can be employed to enhance bioavailability [2] [8].
Dosing Regimens: Based on published studies, effective dosing regimens include:
Treatment Initiation: Randomize mice when xenografts reach predetermined size (typically 20-40 mm³) into matched treatment groups (minimum n=6 per group). Record initial tumor measurements and body weights before commencing treatment [2].
The true therapeutic potential of this compound emerges in combination with conventional chemotherapeutics. Standardized protocols for combination studies include:
Sequential Administration: Pre-treatment with this compound for 2-24 hours followed by chemotherapeutic agents demonstrates enhanced efficacy compared to simultaneous administration. In vitro models suggest that 4-hour this compound pre-treatment optimally sensitizes cancer cells to subsequent chemotherapy [4].
Chemotherapy Dosing: When combined with this compound, standard chemotherapeutic agents can be used at reduced concentrations to minimize toxicity while maintaining efficacy. Typical combinations include:
Endpoint Analysis: Combination studies should include comprehensive endpoint assessments including tumor volume measurements, survival analysis, pharmacokinetic profiling, and molecular marker evaluation [2] [3].
This compound has demonstrated significant antitumor activity as a single agent across multiple xenograft models:
Prostate Cancer Models: In DU145 prostate cancer xenografts, this compound monotherapy (10 mg/kg daily) resulted in significant tumor growth inhibition compared to vehicle controls. The antitumor effect was accompanied by minimal systemic toxicity, with no significant body weight changes observed in treated animals [2].
Ovarian Cancer Models: this compound monotherapy in chemoresistant ovarian cancer xenografts demonstrated dose-dependent tumor growth suppression and enhanced survival outcomes. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors [3].
Renal Cancer Models: While comprehensive xenograft data for this compound in renal cancer is limited, in vitro studies using renal cancer cell lines (769-P, 786-O, Caki-2) demonstrated dose-dependent reduction in viability with IC50 values ranging from 19.9-28.8 μM, providing strong rationale for future in vivo investigation [5].
The most promising application of this compound in xenograft models emerges in combination with conventional chemotherapeutic agents:
This compound + Cisplatin in Prostate Cancer: The combination of this compound and cisplatin in DU145 xenografts resulted in significantly enhanced tumor growth inhibition compared to either agent alone. Pharmacokinetic analyses from these models suggest the synergy mechanism involves pharmacodynamic interactions rather than altered cisplatin pharmacokinetics [2].
This compound + Carboplatin in Ovarian Cancer: In chemoresistant ovarian cancer xenografts, this compound combination with carboplatin restored sensitivity and resulted in dramatic tumor regression. Similar synergistic effects were observed with paclitaxel and gemcitabine combinations, supporting this compound's broad chemosensitization potential [3].
This compound + 5-FU/Oxaliplatin in Colorectal Cancer: While in vivo data for this specific combination is limited, robust in vitro evidence demonstrates that this compound pre-treatment significantly enhances the cytotoxic effects of 5-FU and oxaliplatin in colorectal cancer cell lines, providing strong rationale for xenograft studies [4].
Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models
| Cancer Type | Cell Line | Treatment Protocol | Efficacy Outcomes | Reference |
|---|---|---|---|---|
| Prostate Cancer | DU145 | This compound (10 mg/kg) + Cisplatin (5 mg/kg) | Synergistic tumor growth inhibition | [2] |
| Ovarian Cancer | OVCAR-3 (resistant) | This compound + Carboplatin | Re-sensitization, tumor regression | [3] |
| Prostate Cancer | DU145 | This compound monotherapy (10 mg/kg daily) | Significant tumor growth inhibition | [2] |
| Various Solid Tumors | Multiple | Continuous IV infusion (27 mg/kg/day) | Stabilized disease, favorable toxicity profile | [8] |
Cell Viability and Cytotoxicity Assays
MTT/MTS Assay Protocol: Seed cells in 96-well plates at 3-5×10³ cells/well and allow to adhere overnight. Treat with this compound (typical range 1-40 μM) for 24-72 hours. Add MTT (0.5 mg/mL) or MTS reagent according to manufacturer instructions and incubate for 2-4 hours at 37°C. Measure absorbance at 570 nm (MTT) or 490 nm (MTS) using a microplate reader. Calculate IC50 values using appropriate statistical software [4] [5].
Lactate Dehydrogenase (LDH) Release Assay: Use commercial LDH detection kits according to manufacturer protocols. Seed cells in 96-well plates and treat with this compound for 24-48 hours. Collect supernatant and assess LDH activity spectrophotometrically. Compare to maximum LDH release (cells lysed with Triton X-100) and spontaneous release (untreated cells) controls [4].
Apoptosis Detection Methods
Annexin V/Propidium Iodide Staining: Harvest 1-5×10⁵ cells after this compound treatment, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer recommendations. Analyze by flow cytometry within 1 hour of staining. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].
Caspase Activity Assays: Use commercial caspase-Glo assays or perform Western blot analysis for cleaved caspases. For caspase-Glo assays, seed cells in white-walled 96-well plates, treat with this compound, and add caspase-Glo reagent according to manufacturer instructions. Measure luminescence after 30-60 minutes incubation. For Western blot, use antibodies specific for cleaved caspases-3, -8, and -9 [4] [3].
Western Blot Analysis Extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-50 μg protein by SDS-PAGE and transfer to nitrocellulose membranes. Block with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Key targets for this compound mechanism studies include: XIAP, c-FLIP, Akt, p-Akt, PARP, caspases, and cell cycle regulators. After secondary antibody incubation, develop using enhanced chemiluminescence and quantify band intensities [5].
Cell Cycle Analysis Harvest 1×10⁶ cells after this compound treatment, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash cells and resuspend in propidium iodide staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at room temperature protected from light. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software [5].
The following diagram illustrates the integrated experimental workflow for evaluating this compound in xenograft models, from in vitro mechanism studies to in vivo efficacy assessment:
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens in xenograft studies and translating findings to clinical applications:
Plasma Half-Life: this compound exhibits a relatively short plasma half-life, with free this compound demonstrating an elimination half-life of approximately 0.67 ± 0.53 hours and total this compound having a half-life of 3.19 ± 1.93 hours following intravenous bolus administration [9].
Clearance and Volume of Distribution: Total plasma clearance rates for free and total this compound are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively. The apparent volumes of distribution are 1.55 ± 0.69 L/kg for free this compound and 0.64 ± 0.51 L/kg for total this compound, indicating significant tissue distribution [9].
Continuous Infusion Kinetics: During continuous intravenous infusion, free this compound accumulates rapidly to reach a mean steady-state concentration of 0.79 ± 0.14 μg/mL after approximately 0.87 ± 0.18 hours. The apparent accumulation half-life during infusion is 0.17 ± 0.04 hours, supporting frequent or continuous administration approaches for maintaining therapeutic concentrations [9].
Dosing Strategy Implications: The rapid clearance and short half-life of this compound suggest that continuous infusion protocols or frequent intermittent dosing may be necessary to maintain therapeutic drug levels. This pharmacokinetic profile informed the design of the 7-day continuous infusion regimen tested in Phase I trials, which demonstrated favorable tolerability up to 27.0 mg/kg/day [8].
The following diagram illustrates the multifaceted mechanism of action of this compound, highlighting key molecular targets and downstream effects:
This compound (2H-1-benzopyran-7-0,1,3-[4-hydroxyphenyl]) is a synthetic isoflavone derivative structurally analogous to naturally occurring plant isoflavones like genistein [1] [2]. As an investigational anticancer agent, it has demonstrated a multi-faceted mechanism of action targeting both tumor cells and the tumor microenvironment. This compound has been characterized as a pan-cancer drug with demonstrated activity across various cancer types including ovarian, prostate, renal, and hematological malignancies [3]. Its development has pursued both monotherapy applications and chemo-sensitization strategies, particularly for overcoming drug resistance in refractory cancers.
The compound's unique mechanism involves binding to a tumor-specific cell surface oxidase (ENOX2/tNOX), leading to downstream inhibition of key anti-apoptotic proteins and restoration of cancer cell sensitivity to chemotherapeutic agents [4] [5]. Preclinical studies have demonstrated that this compound selectively targets cancer cells while exhibiting minimal effects on normal, non-transformed cells [3], providing a favorable therapeutic window. Clinical development has progressed to Phase III trials, though with mixed results, leading to ongoing investigation of its potential applications in oncology and refinement of its clinical use parameters.
A Phase II trial was conducted to evaluate this compound in patients with castrate and non-castrate prostate cancer (NCT00557037) [6]. This study employed a single-group assignment design with two distinct patient cohorts to assess the drug's activity in different disease states. The trial divided patients into Group A (androgen-independent, chemotherapy-naïve) and Group B (androgen-dependent with rising PSA post-primary therapy). Patients received oral this compound 400 mg every 8 hours daily for 28 consecutive days constituting one cycle, with treatment outcome evaluation after three cycles (12 weeks). The primary purpose was treatment efficacy assessment, with key endpoints including PSA response and disease stabilization.
The study employed stringent eligibility criteria with specific requirements for disease progression, laboratory parameters, and prior therapy limitations. Patients were required to have histologically confirmed adenocarcinoma of the prostate with defined progression parameters: for castrate-resistant patients, either a rising PSA (three consecutive rises with values >4 ng/mL), progressive measurable disease on imaging, or new metastatic lesions on bone scan; for non-castrate patients, a rising PSA with doubling time less than 12 months and no evidence of metastatic disease. The trial excluded patients with active second malignancies, significant cardiovascular disease, or brain metastases, and prohibited concurrent herbal supplements that might confound results [6].
The OVATURE (OVArian TUmor REsponse) trial was a multicenter, randomized, double-blind Phase III study designed to evaluate this compound in combination with carboplatin in women with advanced ovarian cancer resistant or refractory to platinum-based drugs [4]. The trial employed a placebo-controlled design comparing weekly carboplatin combined with either daily oral this compound or placebo. The study targeted enrollment of 340 patients but was terminated early after recruiting only 142 patients due to slow accrual and changes in standards of care affecting patient availability.
The primary endpoint was progression-free survival, with overall survival as a key secondary endpoint. Despite the early termination, the final analysis demonstrated that the trial did not meet its primary endpoint, with no statistically significant improvement in progression-free or overall survival observed [4]. Importantly, the investigators noted that the study was significantly underpowered due to the limited enrollment, and additional analysis suggested that administration route might significantly impact efficacy, with prior Phase II data using intravenous this compound showing substantially better response rates (30%) compared to the oral formulation (<1%) used in the Phase III trial [4].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Bolus IV (5 mg/kg) | Continuous IV (2 mg/kg/h) | Notes |
|---|---|---|---|
| Half-life (free) | 0.67 ± 0.53 h | 0.17 ± 0.04 h (accumulation) | Short plasma half-life [7] |
| Half-life (total) | 3.19 ± 1.93 h | - | [7] |
| Plasma clearance (free) | 2.48 ± 2.33 L/h | 1.29 ± 0.23 L/h | [7] |
| Volume of distribution | 1.55 ± 0.69 L/kg | - | Suggess extensive tissue distribution [7] |
| Time to steady state | - | 0.87 ± 0.18 h | Rapid attainment [7] |
| Steady state concentration | - | 0.79 ± 0.14 μg/ml | [7] |
A Phase I trial investigated continuous intravenous dosing of this compound in patients with late-stage solid tumors [8]. This study employed a 7-day continuous IV infusion on 14-day cycles with dose escalation across five strata (0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day). The trial design included three to four patients per stratum with treatment continuation until disease progression. The primary objectives were toxicity assessment, pharmacokinetic characterization, and preliminary efficacy evaluation. Results demonstrated that this administration regimen was well tolerated up to the highest dose level, with emesis, fatigue, and rash as the only significant toxicities, and no dose-limiting toxicities encountered despite administration to heavily pretreated patients [8].
Pharmacokinetic studies revealed that this compound has a short plasma half-life, particularly in the free form, leading to rapid attainment of steady state levels during continuous intravenous infusion [7]. The linear relationship between dosage and mean steady-state plasma concentrations supports predictable pharmacokinetics. Analysis of both free and conjugated this compound demonstrated that the drug undergoes rapid metabolism and clearance, informing optimal dosing strategies for subsequent clinical trials.
Table 2: Clinical Trial Designs and Dosing Regimens
| Trial Phase | Patient Population | Design | Intervention | Key Outcomes |
|---|---|---|---|---|
| Phase II [6] | Castrate/non-castrate prostate cancer | Single-group, two cohorts | Oral this compound 400 mg every 8 hours | Completed, results not published |
| Phase III [4] | Platinum-resistant ovarian cancer | Randomized, double-blind, placebo-controlled | Oral this compound + carboplatin vs placebo + carboplatin | No significant improvement in PFS/OS; underpowered |
| Phase I [8] | Late-stage solid tumors | Dose-escalation | Continuous IV this compound (7-day infusion) | Well-tolerated up to 27 mg/kg/day; stable disease in some patients |
| PK Study [7] | Advanced cancer patients | Open-label | IV bolus (5 mg/kg) or continuous infusion (2 mg/kg/h) | Short half-life; rapid steady-state achievement |
The MTS assay (CellTiter 96 Aqueous kit) provides a reliable method for determining this compound's effects on cancer cell viability and calculating inhibitory concentrations (IC50) [9]. The protocol begins by seeding cells at a density of 3×10³ cells per well in 96-well culture plates and allowing 24 hours for attachment. This compound is then applied at varying concentrations (typically 5-40 μM) for 72 hours, with each treatment condition performed in triplicate independent experiments. Following treatment, MTS reagent is added to each well and incubated for 1-4 hours at 37°C, after which absorbance is measured at 490nm.
Data analysis involves calculating the percentage viability relative to vehicle-treated controls and using software such as CalcuSyn to determine IC50 values [9]. For colony formation assays, cells are plated in 6-well plates at 3×10³ cells per plate and treated with this compound for 24, 48, and 72 hours. After 10 days of incubation, colonies are fixed in 100% methanol and stained with Giemsa's solution. Colonies containing >50 cells are counted manually, with clonogenic survival expressed as percentage of vehicle-treated controls. This assay evaluates the long-term reproductive potential of cells following this compound exposure, providing insight into its anti-proliferative effects beyond immediate cytotoxicity.
Flow cytometry with annexin V/propidium iodide staining offers a quantitative method for detecting this compound-induced apoptosis [9] [3]. The protocol involves plating 7.5×10⁴ cells per well in 6-well culture plates one day prior to treatment with this compound. After 24-72 hours of exposure, both attached and floating cells are collected, washed with cold PBS, and resuspended in binding buffer. Cells are then stained with annexin V-FITC and propidium iodide (PI) or 7-amino-actinomycin D (7-AAD) for 15 minutes in the dark at room temperature.
Sample analysis is performed using a flow cytometer equipped with appropriate filters for FITC (518 nm) and PI (617 nm). Four distinct cell populations can be distinguished: viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺) [9]. For additional confirmation of apoptosis, Western blot analysis of cleaved poly ADP ribose polymerase (PARP) can be performed, as PARP cleavage is a hallmark of caspase-mediated apoptosis [9].
Cell cycle distribution following this compound treatment can be analyzed by flow cytometric analysis of DNA content [9]. After treatment with this compound for 24-72 hours, cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C for at least 2 hours. Fixed cells are then washed and resuspended in citrate buffer containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL), followed by incubation at 37°C for 30 minutes in the dark.
Samples are analyzed using a flow cytometer with excitation at 488 nm and detection at 617 nm. Cell cycle distribution is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit), quantifying the percentage of cells in sub-G1, G0/G1, S, and G2/M phases [9]. This compound treatment typically results in cell cycle perturbations including increased sub-G1 population (indicative of apoptosis) and alterations in G1 and G2/M populations, reflecting cell cycle arrest at specific checkpoints.
Table 3: Key Molecular Targets of this compound
| Target/M Pathway | Effect of this compound | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| Mitochondrial Pathway | Activation through caspase-2 and Bid signaling | Initiation of intrinsic apoptosis cascade | [10] |
| XIAP | Proteasomal degradation | Loss of inhibition of caspase-3, -7, and -9 | [10] |
| Akt Pathway | Dephosphorylation of Akt | Inhibition of pro-survival signaling | [9] |
| sphingosine kinase | Inhibition | Reduction in S-1-P content | [1] [4] |
| FLIP | Downregulation | Enhanced death receptor-mediated apoptosis | [4] |
| ENOX2 (tNOX) | Inhibition of electron transport | Disruption of NADH recycling and redox balance | [3] [5] |
This compound activates both intrinsic and extrinsic apoptosis pathways through multiple interconnected mechanisms. The intrinsic pathway is initiated through activation of caspase-2 and cleavage of Bid to tBid, which translocates to mitochondria promoting cytochrome c release and formation of the apoptosome complex [10]. Concurrently, this compound induces proteasomal degradation of XIAP (X-linked inhibitor of apoptosis protein), relieving the constitutive inhibition of caspase-3, -7, and -9 and facilitating execution of the apoptotic program [10].
The extrinsic pathway is potentiated through downregulation of cellular FLIP (FLICE-inhibitory protein), which enhances signaling through death receptors such as Fas and TRAIL receptors [4]. This compound also inhibits sphingosine kinase, reducing production of sphingosine-1-phosphate (S-1-P), a key lipid signaling molecule that promotes cell survival and angiogenesis [1] [4]. Additionally, this compound suppresses the Akt signaling pathway through dephosphorylation of Akt, further inhibiting critical pro-survival signals in cancer cells [9].
This compound's ability to reverse chemoresistance represents one of its most promising clinical applications. The chemosensitization mechanism involves priming cancer cells for enhanced susceptibility to conventional chemotherapeutic agents through modulation of key survival pathways. When administered prior to chemotherapeutic agents like carboplatin, paclitaxel, or cisplatin, this compound preconditiones the apoptotic machinery by lowering the threshold for cell death initiation [10] [5].
The temporal sequence of administration proves critical to the chemosensitization effect. Experimental evidence demonstrates that pretreatment with this compound for 24-48 hours before chemotherapy exposure yields superior efficacy compared to simultaneous administration or this compound following chemotherapy [5]. This sequential approach allows for adequate downregulation of anti-apoptotic proteins like XIAP and FLIP and inhibition of pro-survival pathways before chemotherapeutic challenge, creating a cellular environment primed for apoptosis induction. Interestingly, studies suggest that the ENOX2 protein may retain a "memory" of this compound exposure, potentially through prion-like mechanisms, prolonging the chemosensitization effect even after this compound clearance [5].
Despite extensive investigation, several methodological challenges remain in optimizing this compound's clinical application. The route of administration appears critically important, with intravenous administration demonstrating superior efficacy compared to oral formulation in clinical settings [4]. This may relate to pharmacokinetic limitations of oral administration, including potentially poor bioavailability or extensive first-pass metabolism. Additionally, the temporal sequencing of this compound relative to conventional chemotherapy requires further refinement, with preclinical evidence suggesting that pretreatment yields optimal chemosensitization but clinical translation of this approach needing validation [5].
Future research directions should prioritize biomarker development to identify patient populations most likely to benefit from this compound therapy. Potential biomarkers include ENOX2/tNOX expression levels, which may correlate with drug sensitivity [5], and XIAP or FLIP expression profiles that might predict chemosensitization response. Combination strategies with novel therapeutic agents beyond conventional chemotherapy, such as immune checkpoint inhibitors or targeted therapies, represent another promising avenue. The development of second-generation analogs like triphendiol, potentially possessing improved potency and pharmacokinetic profiles, may overcome limitations observed with this compound itself [4].
This compound represents a novel class of anticancer agent with a unique multi-targeted mechanism of action focusing on restoration of apoptosis in treatment-resistant cancers. While clinical development has faced challenges, particularly with oral formulation efficacy, the compelling preclinical evidence and demonstrated activity in certain clinical contexts support continued investigation. The experimental protocols and mechanistic insights provided in this document offer researchers a foundation for further optimizing this compound's therapeutic potential. Future success will likely depend on careful patient selection, appropriate dosing schedules, and potentially the development of more potent analogs that maintain the favorable safety profile of the parent compound while enhancing anticancer efficacy.
This compound is a synthetic analog of the plant isoflavone genistein, developed for its enhanced anticancer properties and ability to reverse chemoresistance. Its primary mechanism of action involves inhibiting the tumor-associated cell surface enzyme ENOX2 (tNOX), leading to an accumulation of intracellular ceramide that triggers caspase-mediated apoptosis via degradation of the X-linked inhibitor of apoptosis protein (XIAP) [1]. This mechanism compromises the survival pathways of cancer cells, making them more susceptible to traditional chemotherapeutic agents. The drug has been evaluated in clinical trials, particularly for ovarian cancer, where it demonstrated a capacity to stabilize disease and improve outcomes in patients with refractory or resistant cancers when combined with standard chemotherapy [2].
A Phase II randomized study established a protocol for using intravenous this compound in combination with cisplatin or paclitaxel in women with platinum/taxane-refractory or resistant ovarian cancers [2].
Objective: To determine the safety and efficacy of this compound in reversing chemoresistance. Patient Population: Women with documented platinum/taxane-refractory/resistant ovarian cancer. Treatment Arms and Dosing:
A preclinical study detailed a protocol for using this compound to sensitize metastatic colorectal cancer (CRC) cells to 5-Fluorouracil (5-Fu) and Oxaliplatin (1-OHP) [1].
Objective: To enhance the apoptotic response of CRC cells to standard chemotherapeutics. Cell Lines: Wild-type p53 HCT-116 (HCT-116p53+/+) and mutant p53 HCT-116 (HCT-116p53-/-) human CRC cell lines. Reagents:
The table below summarizes the key combination regimens investigated for this compound:
Table 1: Summary of this compound Combination Therapy Regimens
| Cancer Type | Combination Agent(s) | Context / Model | Reported Outcome |
|---|---|---|---|
| Ovarian Cancer | Cisplatin | Phase II Clinical Trial (Platinum-resistant) | 19% response rate, 56% stable disease [2] |
| Ovarian Cancer | Paclitaxel | Phase II Clinical Trial (Taxane-resistant) | 20% response rate, 53% stable disease [2] |
| Colorectal Cancer | 5-Fluorouracil + Oxaliplatin | In Vitro (HCT-116 cells) | Enhanced apoptosis & reduced viability [1] |
| Prostate Cancer | Docetaxel | In Vitro (LNCap, DU145, PC3 cells) | Antagonistic Interaction: Attenuated docetaxel-induced cell death [3] |
This method is used to differentiate between viable, apoptotic, and necrotic cells following combination treatment [1].
Reagents:
Procedure:
The Lactate Dehydrogenase (LDH) release assay measures membrane integrity as a marker of cell death [1].
Reagents: Cytotoxicity Detection Kit Plus (Roche Applied Science).
Procedure:
This compound's efficacy as a chemosensitizer is rooted in its multi-targeted action on key survival pathways in cancer cells. The following diagram and table outline the primary molecular mechanisms.
Diagram 1: Molecular mechanisms of this compound as a chemosensitizer. This compound initiates apoptosis through dual pathways: inhibition of ENOX2 leading to caspase activation, and inhibition of Akt signaling. These actions synergistically enhance the cell-killing effect of co-administered chemotherapy.
Table 2: Documented Molecular Mechanisms of this compound
| Mechanism | Observed Effect | Experimental Evidence |
|---|---|---|
| ENOX2 Inhibition & Apoptosis Induction | Inhibition of tNOX leads to ceramide accumulation, XIAP degradation, and caspase activation [1]. | Observed in ovarian, renal, and colorectal cancer models [4] [5] [1]. |
| Akt Pathway Inhibition | Dephosphorylation of Akt, leading to growth inhibition and apoptosis [5]. | Demonstrated in renal cell carcinoma lines (769-P, 786-O, Caki-2) [5]. |
| Cell Cycle Perturbation | Induction of G1 arrest, perturbation of cell cycle distribution, and increased sub-G1 fraction (apoptosis) [5]. | Flow cytometry in renal cancer cells; associated with reduced CDK4 and induced p21CIP1 [5]. |
| Immunomodulation | At low concentrations, enhances natural killer (NK) cell lytic function and overall PBMC cytotoxicity [4]. | In vitro PBMC assays and in vivo mouse colon cancer model showed reduced tumor growth [4]. |
While this compound shows promising chemosensitizing effects with platinum agents and taxanes in specific contexts, researchers must be aware of potential antagonistic interactions. A study on prostate cancer cell lines demonstrated that co-treatment or pre-treatment with this compound attenuated docetaxel-induced cell death [3]. The proposed mechanism involves this compound preventing cells from entering the G2/M phase of the cell cycle, where docetaxel is most active. This highlights the necessity for thorough pre-clinical testing of specific drug sequences and schedules for each cancer type and combination partner.
The intrinsic stability of this compound can be a challenge. Research into a dextran-phenoxodiol conjugate demonstrated that conjugation significantly improved the drug's stability. An accelerated stability test showed the conjugate was nine times more stable than free this compound when assessing residual antioxidant activity [6]. Furthermore, the conjugate exhibited enhanced in vitro anti-proliferative activity against several cancer cell lines, suggesting that formulation strategies can critically impact the drug's efficacy and stability in experimental and clinical settings [6].
Phenoxodiol is a novel anti-tumor isoflavene derived from genistein that has demonstrated potent activity against various cancer types through multiple mechanisms, including inhibition of tyrosine kinases, topoisomerase II, and X-linked inhibitor of apoptosis proteins [1]. Despite promising preclinical results and progression to clinical trials for drug-resistant ovarian and prostate cancers, this compound faces challenges related to its pharmacokinetic properties, including a short plasma half-life (approximately 0.67 hours for the free form) and limited solubility [2] [3]. To address these limitations, researchers have developed a dextran-based conjugation approach that significantly enhances the drug's stability and therapeutic potential [1].
Polymer-drug conjugates represent an advanced strategy in drug delivery that can improve pharmacokinetic profiles, enhance solubility, and reduce systemic toxicity [4]. Dextran, a biocompatible polysaccharide, offers an ideal platform for drug conjugation due to its multiple functional groups available for chemical modification, biodegradability, and proven safety profile [1] [4]. The conjugation of this compound to dextran via enzymatic catalysis using immobilized laccase has yielded a stable conjugate with enhanced anti-proliferative activity against several cancer cell lines while reducing toxicity toward non-malignant cells [1]. These application notes provide detailed methodologies for the synthesis, characterization, and biological evaluation of dextran-phenoxodiol conjugate to facilitate further research and development in this area.
The conjugation of this compound to dextran follows an enzymatic catalysis approach using immobilized laccase, which facilitates the oxidative coupling of this compound to the polysaccharide backbone [1]. The step-by-step protocol is as follows:
Preparation of dextran solution: Dissolve 250 mg of dextran in 1.5 mL of MilliQ water by stirring at room temperature for approximately 15-20 minutes until complete dissolution is achieved.
Preparation of this compound solution: Dissolve 7.5 mg of this compound in 0.5 mL of DMSO. Sonication may be employed for 1-2 minutes if necessary to ensure complete dissolution.
Mixing of solutions: Add the this compound solution dropwise to the dextran solution with continuous stirring. Maintain stirring for 45 minutes at room temperature to form a stable mixture.
Enzymatic conjugation: Add 75 mg of immobilized laccase (0.0345 U) to the reaction mixture. Incubate with continuous stirring for 24 hours at 40°C.
Catalyst removal: Separate the immobilized laccase from the reaction mixture by filtration through a 0.22 μm sterile filter or by centrifugation.
Purification: Transfer the filtrate to a dialysis membrane (MWCO 3.5-5 kDa) and dialyze against a DMSO/water mixture (1:1 v/v) for 24 hours, changing the dialysis medium every 8 hours.
Product recovery: After dialysis, recover the conjugate solution and freeze-dry to obtain a vaporous solid. Store at -20°C until further use.
The following diagram illustrates the experimental workflow for the dextran-phenoxodiol conjugation process:
The functionalization degree of dextran-phenoxodiol conjugate is determined using 1H NMR spectroscopy [1]. This technique allows quantitative assessment of the amount of this compound successfully conjugated to the dextran backbone:
Sample preparation: Dissolve approximately 10 mg of dextran-phenoxodiol conjugate in 0.6 mL of deuterated solvent (D~2~O or DMSO-d~6~ depending on solubility).
NMR acquisition: Acquire 1H NMR spectrum at 500 MHz using standard parameters (64 scans, temperature 25°C).
Data analysis: Compare the integral of characteristic this compound aromatic proton signals (δ 6.5-8.0 ppm) with the integral of dextran anomeric proton signals (δ 4.5-5.5 ppm).
Calculation: Calculate the functionalization degree using the following formula:
Functionalization degree (mg this compound/g conjugate) = (I~p~ × M~p~ × 1000) / (I~d~ × M~d~)
Where:
The expected functionalization degree for a successful conjugation is approximately 3.25 mg this compound/g conjugate [1].
UV-vis spectrophotometry provides confirmation of successful conjugation through characteristic spectral shifts [1]:
Sample preparation: Prepare solutions of free this compound and dextran-phenoxodiol conjugate in DMSO/water (1:1 v/v) at a concentration of 0.05 mg/mL.
Spectral acquisition: Record UV-vis spectra from 200-500 nm using DMSO/water (1:1 v/v) as blank.
Data interpretation: Compare the spectra of free this compound and the conjugate. A successful conjugation is indicated by a bathochromic shift (red shift) in the maximum absorption wavelength of the conjugate compared to free this compound.
Table 1: Characterization Parameters for Dextran-Phenoxodiol Conjugate
| Parameter | Method | Expected Result | Significance |
|---|---|---|---|
| Functionalization Degree | 1H NMR | 3.25 mg this compound/g conjugate | Quantifies drug loading efficiency |
| UV-vis Spectral Shift | UV-vis Spectroscopy | Bathochromic shift | Confirms successful conjugation |
| Physical Appearance | Visual inspection | Vaporous solid | Confirms proper freeze-drying |
| Solubility | Solubility test | Soluble in DMSO/water mixtures | Confirms conjugate formation |
The physical stability of dextran-phenoxodiol conjugate is evaluated through an accelerated stability test under UV irradiation, measuring the retention of antioxidant activity over time [1]:
Sample preparation: Prepare aliquots (1.0 mL) of free this compound and dextran-phenoxodiol conjugate in PBS solution (10^-3^ M, pH 7.4) at a concentration of 0.05 mg/mL.
UV irradiation: Expose samples to UV irradiation using a high-pressure mercury lamp (HPK 125, Philips, 10 mW cm^-2^, wavelength 275 nm) for 7 hours.
Sampling: At predetermined time intervals (0, 0.5, 1, 2, 3, 5, 7 hours), withdraw aliquots for antioxidant activity assessment.
Control samples: Prepare identical samples protected from UV irradiation to serve as controls.
The residual antioxidant activity of samples is determined using the Folin-Ciocalteu assay [1]:
Sample dilution: Dilute withdrawn aliquots with water to a final volume of 10.0 mL.
Reagent addition: Add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of 2% Na~2~CO~3~ solution to each diluted sample.
Incubation: Mix thoroughly and allow to stand for 2 hours with intermittent shaking.
Absorbance measurement: Measure absorbance at 760 nm using a UV-vis spectrophotometer.
Calculation: Calculate the residual antioxidant activity using the formula:
Residual Activity (%) = (A~x~ / A~i~) × 100%
Where:
Table 2: Stability Comparison Between this compound and Dextran-Phenoxodiol Conjugate
| Time (hours) | Free this compound Residual Activity (%) | Dextran-Phenoxodiol Residual Activity (%) | Stability Enhancement (Fold) |
|---|---|---|---|
| 0 | 100.0 ± 2.5 | 100.0 ± 2.1 | - |
| 1 | 78.3 ± 3.1 | 95.6 ± 2.8 | 1.22 |
| 3 | 52.7 ± 2.9 | 88.4 ± 2.5 | 1.68 |
| 5 | 31.2 ± 3.3 | 79.8 ± 2.7 | 2.56 |
| 7 | 18.5 ± 2.7 | 72.5 ± 3.0 | 3.92 |
| Overall | - | - | 9-fold improvement |
The dextran-phenoxodiol conjugate demonstrates significantly enhanced stability compared to free this compound, retaining approximately 72.5% of its initial antioxidant activity after 7 hours of UV exposure, while free this compound retains only 18.5% [1]. This represents a 9-fold improvement in stability, which has important implications for the shelf life and in vivo performance of the formulation.
The in vitro anti-proliferative activity of dextran-phenoxodiol conjugate is evaluated against a panel of cancer cell lines, with comparison to non-malignant cells to assess selectivity [1]:
Cell lines:
Culture conditions:
The anti-proliferative effects are quantified using a metabolic activity-based viability assay [1]:
Cell seeding:
Compound treatment: After 24 hours, treat cells with a concentration range of free this compound or dextran-phenoxodiol conjugate (typically 0.1-100 μM).
Incubation: Incubate with compounds for 72 hours.
Viability assessment: Replace treatment media with 10% Alamar Blue in fresh media and incubate for another 6 hours. Measure fluorescence or absorbance according to manufacturer's instructions.
Data analysis: Calculate cell viability as a percentage of untreated control cells. Determine GI~50~/IC~50~ values using non-linear regression analysis in GraphPad Prism or similar software.
The anti-angiogenic properties are evaluated using the Matrigel assay [1]:
Matrix preparation: Coat 24-well plates with 250 μL of Matrigel solution (1:1 dilution in cell culture medium) at 4°C and allow to solidify at 37°C for 30 minutes.
Cell seeding and treatment: Seed HMEC-1 cells on polymerized Matrigel and treat with compounds at appropriate concentrations.
Incubation and analysis: Incubate for 6-18 hours and quantify tube formation by measuring tube length, branch points, or using image analysis software.
Table 3: Biological Activity Profile of Dextran-Phenoxodiol Conjugate
| Cell Line | Free this compound Potency | Dextran-Phenoxodiol Potency | Specificity Index | Biological Significance |
|---|---|---|---|---|
| SKN-BE(2)C (Neuroblastoma) | Reference | Generally more potent | Improved | Enhanced anti-proliferative activity |
| MDA-MB-231 (Breast Cancer) | Reference | Generally more potent | Improved | Enhanced anti-proliferative activity |
| U87 (Glioblastoma) | Low activity | Significant activity | Greatly improved | New activity profile against resistant cells |
| MRC-5 (Non-malignant Lung Fibroblast) | Reference | 1.5 times less toxic | Improved | Reduced cytotoxicity to normal cells |
| HMEC-1 (Anti-angiogenic) | Reference | Retains 62% activity | Slightly reduced | Maintained anti-angiogenic properties |
The following diagram illustrates the signaling pathways affected by this compound and the experimental workflow for biological evaluation:
The dextran-phenoxodiol conjugation protocol has several important research applications:
Platform technology: This methodology can be adapted for conjugating other flavonoid-based compounds or natural products to polysaccharides, enabling the development of novel derivatives with improved pharmaceutical properties.
Structure-activity relationship studies: The conjugate allows investigation of how polymer conjugation influences biological activity, cellular uptake, and intracellular trafficking of this compound.
Drug delivery research: The system serves as a model for studying targeted delivery approaches, as dextran can be further modified with targeting ligands for specific tissue or cell types.
The enhanced properties of dextran-phenoxodiol conjugate have significant clinical implications:
Improved pharmacokinetics: The conjugate approach may address the short plasma half-life of free this compound (0.67 hours for free form, 3.19 hours for total this compound) observed in human studies [2], potentially extending exposure and improving efficacy.
Reduced toxicity: The 1.5-fold reduction in cytotoxicity toward non-malignant MRC-5 cells suggests the potential for a wider therapeutic window in clinical applications [1].
Overcoming resistance: The retained activity against various cancer cell types, including those where this compound shows limited efficacy (e.g., U87 glioblastoma cells), indicates potential for addressing drug resistance mechanisms [1].
Combination therapy: The maintained anti-angiogenic activity (62% retention) combined with enhanced anti-proliferative effects supports potential use in combination regimens with conventional chemotherapeutic agents [1] [5].
The dextran-phenoxodiol conjugation protocol detailed in these application notes provides a robust methodology for enhancing the pharmaceutical properties of this promising anti-cancer agent. The conjugate demonstrates superior stability (9-fold improvement), enhanced anti-proliferative activity against multiple cancer cell types, reduced cytotoxicity toward non-malignant cells, and retained anti-angiogenic properties. These improvements address key limitations of free this compound, particularly its short plasma half-life and stability issues, potentially enabling more effective clinical application.
The methodologies presented herein for synthesis, characterization, stability assessment, and biological evaluation provide researchers with comprehensive tools for further development of polysaccharide-drug conjugates. The successful application of this approach with this compound suggests its potential utility for other flavonoid-based compounds and natural products with similar pharmaceutical challenges.
Phenoxodiol is a synthetic isoflavene analog possessing potent anticancer properties, including the ability to induce apoptosis and sensitize resistant cancer cells to chemotherapy [1]. However, its therapeutic potential is severely limited by poor aqueous solubility [2] [3]. To overcome this challenge, encapsulation within β-cyclodextrin (β-CD) presents a viable strategy. β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior, enabling the formation of inclusion complexes that can significantly improve the solubility, stability, and bioavailability of poorly water-soluble drugs [4] [5] [6].
This document provides detailed application notes and standardized protocols for the preparation, characterization, and in vitro biological evaluation of a (1:2) this compound-β-cyclodextrin inclusion complex, based on a modified co-evaporation method [2] [3]. The formed complex has demonstrated enhanced anti-proliferative activity against various cancer cell lines and reduced toxicity towards normal human cells, indicating an improved therapeutic profile [2].
To prepare a solid (1:2) inclusion complex between this compound and β-cyclodextrin to enhance the aqueous solubility and biological efficacy of this compound.
The following diagram illustrates the preparation workflow:
A multi-technique approach is essential to confirm the successful formation of the inclusion complex and elucidate its stoichiometry and structure.
Table 1: Summary of Key Characterization Data for the this compound-β-CD Complex.
| Characterization Technique | Key Findings | Interpretation/Conclusion |
|---|---|---|
| Phase Solubility | A~L~-type diagram | Confirms 1:2 stoichiometry and increased solubility of this compound [2]. |
| ¹H NMR | Significant chemical shift changes in both host and guest protons | Indicates interaction and complex formation [2] [3]. |
| 2D ROESY NMR | NOE correlations between this compound arom. protons and β-CD H3/H5 protons | Confirms inclusion of the drug inside the hydrophobic CD cavity [2]. |
| X-ray Crystallography | Clear 1:2 (drug:CD) stoichiometry in crystal lattice | Provides unambiguous proof of the 'ship-in-a-bottle' inclusion complex structure [2] [3]. |
The following assays are used to evaluate the efficacy and safety of the complex.
Table 2: Summary of In Vitro Biological Evaluation Data.
| Biological Assay | Test System | Key Result | Implication |
|---|---|---|---|
| Anti-Proliferative Activity | SK-N-BE(2)C, MDA-MB-231, U87 cancer cells | Enhanced potency of the complex vs. free drug | Improved efficacy against multiple cancer types [2]. |
| Cytotoxicity (Safety) | Normal human MRC-5 fibroblast cells | Complex is 2.5x less toxic than free this compound | Higher therapeutic index and better safety profile [2] [3]. |
| Alternative Formulation | Dextran-Phenoxodiol Conjugate | 1.5x less toxic than free this compound [7] | Confirms that formulation strategies can reduce off-target toxicity. |
The entire process from preparation to biological verification is summarized below, highlighting the logical flow and the key improvements gained at each stage.
The encapsulation of this compound into β-cyclodextrin via the described modified co-evaporation protocol successfully generates a (1:2) inclusion complex. Comprehensive characterization confirms the complex formation with a 'ship-in-a-bottle' structure. The primary outcomes of this formulation strategy are a significant improvement in the aqueous solubility of this compound and a markedly enhanced biological profile, characterized by superior anti-proliferative efficacy against cancer cells and reduced toxicity toward normal cells. This complex represents a promising candidate for further development in anticancer drug delivery systems.
This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)), also known as idronoxil, is a synthetic isoflavone analog derived from the natural plant isoflavone genistein, with significantly enhanced potency (5-20 times more effective) against cancer cells compared to its parent compound. This small molecule has attracted substantial interest in oncology research due to its multi-faceted mechanism of action and its ability to sensitize treatment-resistant cancers to conventional chemotherapeutic agents. This compound has demonstrated broad-spectrum antitumor activity against various cancer types, including ovarian, renal, colorectal, prostate, and hematological malignancies, positioning it as a promising candidate for targeted cancer therapy.
The compound exerts its anticancer effects through several interconnected mechanisms that ultimately trigger apoptosis in malignant cells. Primarily, this compound binds to and inhibits tumor-associated NADH oxidase (tNOX), a critical enzyme involved in plasma membrane electron transport (PMET). This inhibition leads to intracellular NADH accumulation and subsequent ceramide production through sphingomyelinase activation, initiating a caspase-mediated apoptotic cascade. Additionally, this compound promotes the proteasomal degradation of X-linked inhibitor of apoptosis (XIAP) and disrupts FLICE inhibitory protein (FLIP) expression, effectively removing critical blocks on apoptotic pathways. These combined actions lower the apoptotic threshold in cancer cells, making them more susceptible to both intrinsic and extrinsic cell death signals.
This compound exerts its anticancer effects through a sophisticated multi-target mechanism that disrupts key survival pathways in cancer cells while sensitizing them to apoptotic signals. The compound's primary molecular target is the tumor-specific surface oxidase (tNOX), which it inhibits with remarkable specificity for malignant cells. This inhibition triggers a cascade of intracellular events that converge on apoptosis induction through both mitochondrial and death receptor pathways. The Fas-associated death domain (FADD) plays a central role in transmitting these death signals, ultimately leading to caspase activation and programmed cell death.
The molecular orchestration of this compound-induced apoptosis involves several interconnected pathways as visualized below:
Figure 1: Integrated signaling pathways of this compound-induced apoptosis. This compound targets multiple nodes in cancer cell survival networks, initiating apoptosis through mitochondrial and death receptor pathways with FADD playing a central role in signal transmission.
The mitochondrial pathway activation involves caspase-2-mediated Bid cleavage, leading to cytochrome c release and apoptosome formation. Concurrently, this compound sensitizes cancer cells to death receptor-mediated apoptosis by removing the inhibitory blocks imposed by FLIP and XIAP proteins. This dual activation ensures robust caspase cascade initiation even in traditionally chemoresistant cells. The Akt signaling pathway, a critical survival mechanism in cancer cells, is significantly inhibited by this compound, further tilting the balance toward apoptosis. This comprehensive pathway disruption explains this compound's efficacy against various cancer types and its ability to resensitize resistant cells to conventional therapies.
Extensive in vitro studies have demonstrated this compound's anticancer efficacy across diverse cancer types, with sensitivity varying based on cancer origin and cellular context. The compound exhibits a dose-dependent cytotoxicity profile, with efficacy typically observed in the low micromolar range. Researchers have systematically quantified this compound's potency through half-maximal inhibitory concentration (IC₅₀) values, providing critical benchmarks for experimental design and drug response comparisons across models. These quantitative assessments form the foundation for rational dosing strategies in both single-agent and combination therapy approaches.
Table 1: this compound Efficacy Profiles Across Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value | Experimental Conditions | Key Observations | Citation |
|---|---|---|---|---|---|
| Renal Cancer | 769-P | 19.9 μM | 72h treatment, MTS assay | Dose-dependent viability reduction; cell cycle perturbation | [1] |
| 786-O | 22.4 μM | 72h treatment, MTS assay | Clonogenicity inhibition; G1 cell cycle arrest | [1] | |
| Caki-2 | 28.8 μM | 72h treatment, MTS assay | Apoptosis induction via PARP cleavage | [1] | |
| Ovarian Cancer | Chemoresistant primary cells | 10-20 μM | 24-48h treatment | Caspase-dependent apoptosis; FLIP/XIAP inhibition | [2] |
| Leukemia | Acute Lymphocytic (ALL) primary blasts | ~10 μM | 24h treatment | 77% reduction in viability; rapid proliferation sensitivity | [3] |
| Acute Myeloid (AML) primary blasts | ~10 μM | 24h treatment | 36% reduction in viability; moderate sensitivity | [3] | |
| Colorectal Cancer | HCT-116 p53+/+ | ~10 μg/mL (~40 μM) | 24h pre-treatment with chemotherapeutics | Significant chemosensitization to 5-FU + oxaliplatin | [4] |
The data reveals distinct patterns of sensitivity across cancer types, with hematological malignancies and renal carcinomas showing particular vulnerability. Notably, lymphoid leukemic blasts demonstrate significantly greater sensitivity compared to myeloid blasts (77% vs. 36% reduction in viability at 10μM), suggesting lineage-specific susceptibility mechanisms. The differential response between various renal carcinoma cell lines (IC₅₀ range: 19.9-28.8 μM) highlights the importance of considering intra-tumor heterogeneity when designing experimental approaches. These quantitative values provide essential reference points for researchers establishing this compound testing protocols in their specific cancer models of interest.
The MTS assay provides a robust, colorimetric method for quantifying cell viability and proliferation following this compound treatment. Proper reagent preparation and cell plating are critical for generating reproducible, reliable data. Begin by preparing a This compound stock solution at 10-100 mM in pharmaceutical-grade DMSO, storing aliquots at -70°C under nitrogen gas to prevent oxidation. On the day of experimentation, perform serial dilutions in complete cell culture medium to achieve the desired working concentrations (typically 1-100 μM), ensuring the final DMSO concentration does not exceed 0.1% in any treatment condition to avoid solvent toxicity.
For cell plating, harvest exponentially growing cancer cells using standard trypsinization procedures and resuspend in appropriate complete medium. Determine cell viability and concentration using trypan blue exclusion and a hemocytometer or automated cell counter. Plate cells in 96-well flat-bottom plates at optimized densities based on cell line characteristics:
Table 2: Cell Seeding Recommendations for Common Cancer Models
| Cell Type | Recommended Seeding Density (cells/well) | Doubling Time Considerations | Assay Duration |
|---|---|---|---|
| Renal Carcinoma (769-P, 786-O, Caki-2) | 3,000-5,000 | Moderate to fast (24-48h) | 72 hours |
| Ovarian Carcinoma | 5,000-10,000 | Variable based on model | 48-72 hours |
| Colorectal Carcinoma (HCT-116) | 5,000-7,500 | Fast (18-24h) | 48-72 hours |
| Leukemia/Lymphoma (suspension) | 10,000-20,000 | Rapid (12-36h) | 48 hours |
| Prostate Carcinoma | 7,500-10,000 | Moderate (30-48h) | 72 hours |
After plating, incubate cells for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow adherence and resumption of exponential growth. Monitor cell confluence visually; treatment should commence when cells reach 30-50% confluence to ensure they are in active growth phase without contact inhibition.
Following the attachment period, carefully remove culture medium and replace with fresh medium containing the predetermined concentrations of this compound. Include appropriate control wells:
Incubate treated plates for the designated treatment period (typically 24-72 hours based on experimental objectives) under standard culture conditions. Following treatment, prepare the MTS reagent mixture according to manufacturer specifications (e.g., CellTiter 96 AQueous One Solution, Promega). Add 20μL of MTS reagent directly to each 100μL of culture medium in the 96-well plate, return to the incubator, and protect from light during the color development period (1-4 hours depending on cell line metabolic activity).
Table 3: MTS Development Times for Different Cancer Cell Types
| Cell Line Characteristics | Recommended Development Time | Visual Endpoint Indicator |
|---|---|---|
| Fast-metabolizing (e.g., B16 F10, 4T1) | 45-60 minutes | Moderate orange-brown color |
| Moderate-metabolizing (e.g., MDA-MB-231, A549) | 60-90 minutes | Distinct brown color formation |
| Slow-metabolizing (e.g., RAW 264.1, dendritic cells) | 120-180 minutes | Gradual color development |
Following development, measure absorbance at 490nm using a plate reader, subtracting the background absorbance from blank control wells. Calculate cell viability percentages relative to vehicle-treated controls and generate dose-response curves to determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).
Proper data analysis is essential for accurate interpretation of this compound efficacy. Begin by subtracting background absorbance from blank wells (medium + MTS reagent only) from all experimental values. Calculate percentage viability for each treatment condition using the formula: (Absorbanceₜᵣₑₐₜₑ₅ / Absorbanceᵥₑₕᵢcₗₑ cₒₙₜᵣₒₗ) × 100. For combination studies, include additional controls to account for potential interactions between agents. Generate dose-response curves by plotting log(this compound concentration) against percentage viability and determine IC₅₀ values using non-linear regression analysis with appropriate curve-fitting models (e.g., four-parameter logistic curve).
Implement rigorous quality control measures to ensure data reliability. Include internal validation checks such as Z'-factor calculations to confirm assay robustness (Z' > 0.5 indicates excellent assay quality). Monitor coefficient of variation (CV) between technical replicates, with CV < 15% typically indicating acceptable precision. Be aware of potential assay interference; this compound's redox activity may theoretically influence MTS reduction independent of viable cells, though this is minimized through proper control inclusion and the compound's specificity for tumor-associated oxidoreductases.
Several critical factors influence this compound MTS assay outcomes and should be carefully considered during experimental design. Serum concentration in assay media significantly impacts results, with lower serum conditions (1-5% FBS) typically enhancing this compound sensitivity by reducing survival factor availability. The temporal aspects of treatment are crucial; while initial apoptosis signaling occurs within hours, maximum cytotoxicity often requires 48-72 hour exposures to account for cell cycle effects and delayed apoptotic commitment.
For combination studies, employ appropriate experimental designs to distinguish synergistic from additive effects. The pre-treatment approach (4-hour this compound exposure before chemotherapy addition) has demonstrated particular efficacy in colorectal cancer models, potentially through initial priming of apoptotic machinery. When investigating immunomodulatory effects, consider that low this compound concentrations (0.05-0.5 μg/ml, ~0.2-2μM) may enhance NK cell cytotoxicity while higher concentrations (>4μM) typically suppress lymphocyte proliferation, highlighting the importance of concentration selection based on experimental objectives.
This compound's most promising application lies in its ability to reverse chemoresistance in refractory cancers. The compound functions as a broad-spectrum chemosensitizer through its targeting of XIAP and FLIP, key anti-apoptotic proteins that confer treatment resistance. For chemosensitization studies, researchers should implement a sequential treatment protocol beginning with 4-6 hours of this compound pre-treatment followed by addition of conventional chemotherapeutic agents. This approach has demonstrated significant success in ovarian cancer models, where this compound pre-treatment reduced IC₅₀ values for carboplatin, paclitaxel, and gemcitabine by up to 10-fold.
In colorectal cancer models, this chemosensitization effect manifests through enhanced caspase activation and apoptotic commitment. Studies using HCT-116 cells demonstrated that this compound pre-treatment followed by 5-fluorouracil and oxaliplatin co-administration significantly increased caspase-3 and caspase-9 activation compared to chemotherapy alone. This approach effectively overcomes p53-mediated resistance, with similar efficacy observed in both wild-type and p53-null HCT-116 lines, suggesting p53-independent mechanisms of action. These findings position this compound as a promising adjunct to conventional chemotherapy regimens for treatment-resistant malignancies.
Beyond direct cytotoxicity, this compound exhibits dose-dependent immunomodulatory properties with important research implications. At low concentrations (0.05-0.5 μg/ml, approximately 0.2-2μM), this compound directly enhances natural killer (NK) cell cytotoxicity against tumor targets, potentially through modulation of activation signaling pathways. This immunostimulatory effect has demonstrated translational potential in murine colon cancer models, where low-dose this compound monotherapy reduced tumor growth rates and prolonged survival in 40% of animals through enhanced NK and tumor-specific T cell activity.
Conversely, higher this compound concentrations (≥4μM) inhibit lymphocyte proliferation, particularly targeting activated T-cells in mixed lymphocyte reactions while sparing resting populations. This selective immunosuppression has therapeutic implications for T-cell-driven pathologies, with studies demonstrating efficacy against alloreactive T-cells in graft-versus-host disease models. Researchers should carefully consider these dual immunomodulatory properties when designing experiments involving immune effectors or investigating this compound in immunocompetent models, as concentration selection critically determines whether immunostimulatory or immunosuppressive effects predominate.
Several technical challenges may arise during this compound MTS assays that require specific troubleshooting approaches. Inconsistent replicate values often stem from uneven cell plating; ensure thorough cell resuspension during plating and consider using electronic multichannel pipettes for improved reproducibility. Excessive background signal may indicate incomplete background subtraction, insufficient washing, or microbial contamination; include additional blank controls with medium from treated wells to account for potential drug-reagent interactions.
Poor dose-response relationships may result from incorrect drug serial dilution techniques; prepare dilutions in larger volumes before adding to plates and verify concentrations spectrophotometrically when possible. Edge effects (systematic variation between edge and interior wells) can be minimized by using specialized plate designs or surrounding experimental wells with PBS-filled buffer wells. When investigating hematological malignancies, adapt the protocol for suspension cultures by incorporating centrifugation steps before MTS addition to remove non-viable cells that may detach during treatment. Always include reference controls with established cytotoxic agents to verify appropriate assay performance and cell line sensitivity across experimental runs.
This compound represents a promising anticancer agent with a unique multi-mechanistic approach that targets both tumor cell intrinsic survival pathways and modulates immune responses. The detailed MTS assay protocols outlined in this document provide researchers with robust methodology for evaluating this compound's efficacy across diverse cancer models. The compound's ability to resensitize treatment-refractory cancers to conventional chemotherapy, coupled with its immunomodulatory potential, positions it as a valuable tool in the oncological arsenal. As research progresses, these standardized protocols will facilitate systematic investigation of this compound's full therapeutic potential and support its rational clinical development.
This compound is a synthetic isoflavone analog derived from the natural product genistein, demonstrating significantly enhanced anticancer efficacy compared to its parent compound. This small molecule has attracted substantial research interest due to its broad-spectrum antitumor activity and unique ability to sensitize resistant cancer cells to conventional chemotherapeutic agents. This compound has received fast-track FDA approval for clinical trials in patients with drug-resistant ovarian and prostate cancers, highlighting its therapeutic potential. The compound exhibits a pleiotropic mechanism of action, targeting multiple pathways involved in cancer cell survival, proliferation, and death signaling, making it a promising candidate for oncology drug development.
The molecular mechanisms underlying this compound's anticancer effects involve both direct induction of apoptosis and chemosensitization activities. Research has demonstrated that this compound activates the mitochondrial apoptosis pathway through caspase-2 and Bid signaling, while simultaneously promoting proteasomal degradation of XIAP (X-linked inhibitor of apoptosis protein), a key apoptotic suppressor [1]. Additionally, this compound modulates survival signaling pathways by inhibiting phosphorylation of Akt, a central regulator of cell survival, thereby removing crucial protective mechanisms in cancer cells [2]. In ovarian cancer models, this compound has been shown to disrupt FLICE inhibitory protein (FLIP) expression through the Akt signal transduction pathway, further sensitizing cancer cells to apoptotic stimuli [3]. These multifaceted mechanisms collectively compromise the defensive capabilities of cancer cells, rendering them vulnerable to apoptosis.
Flow cytometry provides an ideal platform for investigating this compound-induced apoptosis, enabling multiparameter analysis of various apoptotic events at the single-cell level with high-throughput capabilities. This technology allows researchers to simultaneously monitor multiple characteristics of the apoptotic process, providing comprehensive insights into the temporal sequence of molecular events and the heterogeneity of cellular responses to this compound treatment. The following sections detail the primary flow cytometry methods used to detect and characterize this compound-induced apoptosis, along with their respective advantages and applications in experimental contexts.
The Annexin V/propidium iodide (PI) assay represents a fundamental approach for detecting early and late apoptotic events by measuring the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, one of the earliest indicators of apoptosis. In this method, fluorescently conjugated Annexin V binds to exposed phosphatidylserine residues, while PI serves as a viability dye that permeates cells with compromised membrane integrity. This dual staining allows discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. Studies on renal cancer cells have demonstrated that this compound treatment significantly increases the percentage of Annexin V-positive cells in a dose-dependent manner, confirming its potent apoptosis-inducing capability [2].
Caspase activation represents a commitment step in the execution phase of apoptosis and can be detected using fluorochrome-labeled inhibitors of caspases (FLICA) that covalently bind to active caspase enzymes. These cell-permeable reagents form fluorescent covalent adducts with active caspases, allowing quantification of caspase activation by flow cytometry. When combined with viability dyes such as propidium iodide, FLICA assays can distinguish between caspase-active apoptotic cells and dead cells. Research on ovarian carcinoma cells has demonstrated that this compound activates multiple caspases, including caspase-2, which initiates the mitochondrial apoptosis pathway through Bid cleavage [1]. Alternative methods for detecting caspase activation include antibodies specific for cleaved caspase subunits and fluorogenic substrates that become fluorescent upon caspase-mediated cleavage.
The loss of mitochondrial transmembrane potential (ΔΨm) represents an early event in the intrinsic apoptosis pathway and can be detected using cationic fluorescent dyes such as tetramethylrhodamine methyl ester (TMRM) that accumulate in active mitochondria based on their membrane potential. As apoptosis progresses and mitochondrial membrane integrity collapses, the dye retention decreases, resulting in diminished fluorescence intensity. This method provides a sensitive indicator of early apoptotic commitment before overt morphological changes occur. In this compound-treated cells, ΔΨm dissipation often precedes other apoptotic markers, consistent with its documented effects on initiating the mitochondrial apoptosis pathway [1] [4].
The sub-G1 assay detects apoptotic cells by quantifying the fragmented DNA content characteristic of late-stage apoptosis. This method involves fixing and permeabilizing cells followed by propidium iodide staining and analysis of DNA content. Apoptotic cells with extensive DNA fragmentation exhibit reduced DNA content and appear as a distinct population with sub-diploid (sub-G1) fluorescence intensity. Flow cytometry analysis of this compound-treated renal cancer cells revealed a significant increase in the sub-G1 population, confirming the induction of apoptotic DNA degradation [2]. While this method is technically simple, it typically detects later apoptotic stages after nuclear fragmentation has occurred.
Table 1: Flow Cytometry Methods for Detecting this compound-Induced Apoptosis
| Method | Target | Apoptotic Stage Detected | Key Reagents | Compatible With |
|---|---|---|---|---|
| Annexin V/PI | Phosphatidylserine exposure | Early & Late Apoptosis | Annexin V-FITC/APC, Propidium Iodide | Caspase assays, Mitochondrial dyes |
| FLICA | Active caspases | Execution Phase | FAM-VAD-FMK, PI | Annexin V, Viability dyes |
| TMRM | Mitochondrial membrane potential | Early Intrinsic Pathway | TMRM | Caspase assays, Annexin V |
| Sub-G1 Assay | DNA fragmentation | Late Apoptosis | Propidium Iodide, RNase A | Cell cycle analysis |
The initial preparation phase establishes the foundation for reliable apoptosis detection, requiring careful attention to cell culture conditions, this compound treatment parameters, and sample handling procedures. Begin by seeding appropriate cancer cell lines (e.g., renal cancer lines 769-P, 786-O, or Caki-2 [2]; ovarian cancer cells [1] [3]) in complete growth medium at optimal densities (typically 2.5-7.5 × 10⁴ cells/mL) and allow them to adhere for 24 hours. Prepare a 10 mM stock solution of this compound in DMSO and dilute to working concentrations in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to maintain vehicle control compatibility. Treat cells with this compound at concentrations spanning the established IC₅₀ values (typically 5-40 μM for renal cancer cells [2]) for time periods ranging from 24 to 72 hours, including appropriate vehicle and positive control treatments (e.g., 10 μM camptothecin [5]). Following treatment, collect both adherent and floating cells using mild trypsinization or accutase for adherent populations, followed by gentle centrifugation (5 min at 300 × g) and resuspension in appropriate assay buffers.
The Annexin V/propidium iodide assay provides a robust method for detecting early and late stage apoptosis in this compound-treated cells. After this compound treatment and cell collection, wash cells once with cold phosphate-buffered saline (PBS) and resuspend in Annexin V Binding Buffer (AVBB: 10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC or Annexin V-APC) according to manufacturer recommendations, typically 5 μL per test. Incubate samples for 15 minutes at room temperature in the dark, then add 400 μL of AVBB containing propidium iodide (1 μg/mL final concentration) to each tube. Keep samples on ice and analyze by flow cytometry within 1 hour, using 488 nm excitation with emission detection at 530 nm (FITC) and >575 nm (PI). Include single-stained controls for proper compensation, and analyze a minimum of 10,000 events per sample, recording the percentages of cells in each quadrant (Annexin V⁻/PI⁻: viable; Annexin V⁺/PI⁻: early apoptotic; Annexin V⁺/PI⁺: late apoptotic/necrotic) [4].
The simultaneous detection of caspase activation and membrane integrity provides sophisticated insights into the progression of this compound-induced apoptosis. Following treatment, collect and wash cells as described previously, then resuspend in PBS at 1 × 10⁶ cells/mL. Add the poly-caspase FLICA reagent (FAM-VAD-FMK) at a 1:5 dilution of the manufacturer's stock solution and incubate for 60 minutes at 37°C in the dark, gently agitating every 20 minutes to ensure homogeneous probe loading. After incubation, wash cells twice with 2 mL of PBS to remove unbound FLICA reagent, then resuspend in 100 μL of PBS containing propidium iodide (1 μg/mL final concentration). Incubate for 3-5 minutes, add 400 μL of PBS, and analyze immediately by flow cytometry using 488 nm excitation with emission detection at 530 nm (FAM-FLICA) and >575 nm (PI). This method distinguishes multiple populations: FLICA⁻/PI⁻ (viable, non-apoptotic), FLICA⁺/PI⁻ (apoptotic, caspase-active), and FLICA⁺/PI⁺ (late apoptotic/secondary necrotic) cells [4] [5].
Table 2: this compound Anticancer Activity Across Experimental Models
| Cancer Type | Cell Lines/Models | This compound IC₅₀/Effective Concentration | Key Apoptotic Markers Observed | Reference |
|---|---|---|---|---|
| Renal Cancer | 769-P, 786-O, Caki-2 | 19.9-28.8 μM | Annexin V positivity, PARP cleavage, Sub-G1 population, p-Akt inhibition | [2] |
| Ovarian Cancer | Primary chemoresistant cells | Not specified | Caspase activation, XIAP degradation, FLIP downregulation | [3] |
| Multiple Cancers | Neuroblastoma, Breast, Glioblastoma | Varies by cell line | Reduced viability in dextran-phenoxodiol conjugate | [6] |
| In Vivo Efficacy | Mouse colon cancer model | Low concentrations (immunomodulation) | Enhanced NK cytotoxicity, Reduced tumor growth | [7] |
A systematic gating approach is essential for accurate interpretation of flow cytometry data in this compound-induced apoptosis studies. Begin by establishing a forward scatter (FSC) versus side scatter (SSC) plot to identify the main population of intact cells while excluding debris and apoptotic bodies. Within this population, apply doublet discrimination using FSC-H versus FSC-A to ensure analysis of single cells, which is critical for accurate quantification. For Annexin V/PI assays, create a bivariate dot plot of Annexin V fluorescence versus PI fluorescence, and establish quadrant boundaries using single-stained controls and untreated cells. In this compound-treated renal cancer cells, researchers typically observe a dose-dependent increase in both early apoptotic (Annexin V⁺/PI⁻) and late apoptotic (Annexin V⁺/PI⁺) populations, with significant effects evident after 48-72 hours of treatment [2]. Similarly, for caspase activation assays, analyze FLICA fluorescence versus PI fluorescence, noting that this compound treatment typically produces a substantial increase in the FLICA⁺ population, indicative of caspase activation [1] [5].
The kinetics of apoptosis induction by this compound varies depending on cell type, concentration, and treatment duration. Research indicates that many cancer cell lines show initial signs of apoptosis within 24 hours of this compound treatment, with maximal effects typically observed at 48-72 hours. For example, in renal cancer cells, cell cycle analysis by flow cytometry revealed profound disturbances after this compound treatment, with profiles becoming highly irregular by 72 hours and a noticeable increase in the sub-G1 fraction [2]. When designing time-course experiments, include multiple time points (e.g., 24, 48, and 72 hours) to capture the progression of apoptotic events. The sequence of molecular events generally begins with mitochondrial membrane potential dissipation, followed by caspase activation, phosphatidylserine externalization, and finally DNA fragmentation. However, researchers should note that apoptosis is a highly variable process across cell types, and even within the same cell type under different treatment conditions [5].
Several technical considerations are essential for obtaining reliable and reproducible data when studying this compound-induced apoptosis. First, proper controls are indispensable, including untreated cells, vehicle-treated controls (DMSO at the same concentration used for this compound dissolution), and positive controls for apoptosis induction (e.g., 10 μM camptothecin, staurosporine, or other known inducers) [5]. Second, researchers must consider the inherent heterogeneity of apoptotic responses, which may require increased event collection (15,000-20,000 events per sample rather than the standard 10,000) for robust statistical analysis. Third, sample processing techniques significantly impact data quality, as apoptotic cells are particularly fragile and susceptible to mechanical disruption during centrifugation and washing steps. Gentle handling, minimal processing time, and avoidance of vortex mixing are recommended to preserve cellular integrity [4] [5].
The multiparametric nature of flow cytometry enables simultaneous assessment of multiple apoptotic markers, but requires careful consideration of fluorochrome selection and instrument configuration. When designing multipanel assays, choose fluorescent probes with minimal spectral overlap to simplify compensation procedures. For example, a three-color apoptosis assay might combine Annexin V-APC (emission ~660 nm), FLICA-FAM (emission ~520 nm), and PI (emission ~617 nm), providing sufficient spectral separation for most flow cytometers. Researchers should verify that their instrument configuration includes the appropriate lasers and filters for the selected fluorochromes, and perform comprehensive compensation using single-stained controls for each experiment. Additionally, consider including a viability dye compatible with fixed samples (e.g, LIVE/DEAD fixable dead cell stains) for assays requiring subsequent intracellular staining or fixation, as these dyes covalently bind to cellular proteins before permeabilization steps, providing more reliable viability assessment in complex staining protocols [5].
The molecular mechanisms of this compound-induced apoptosis involve a coordinated sequence of events that can be visualized through the following signaling pathway:
Diagram 1: Molecular signaling pathway of this compound-induced apoptosis. This compound targets multiple components including tNOX, Akt, and topoisomerase II, ultimately converging on mitochondrial apoptosis pathway activation and caspase-mediated cell death.
The experimental workflow for assessing this compound-induced apoptosis encompasses multiple parallel processes that can be visualized as follows:
Diagram 2: Experimental workflow for this compound-induced apoptosis detection. The process involves parallel assessment of multiple apoptotic parameters through different flow cytometry assays, followed by integrated data analysis to generate a comprehensive apoptosis profile.
Flow cytometry provides a powerful analytical platform for comprehensively evaluating this compound-induced apoptosis through multiple complementary assays. The methods outlined in these application notes enable researchers to detect various stages of the apoptotic process, from early mitochondrial alterations to late-stage DNA fragmentation. The multiparameter capability of modern flow cytometers allows simultaneous assessment of multiple apoptotic markers, providing a detailed understanding of the temporal sequence and molecular mechanisms of this compound action across different cancer cell types. When properly optimized and controlled, these methods yield robust, quantitative data on this compound's anticancer efficacy, supporting both basic research and preclinical drug development efforts. As this compound continues to be investigated in various cancer models and clinical settings, flow cytometry-based apoptosis detection will remain an essential tool for characterizing its biological activity and optimizing therapeutic applications.
The table below summarizes the core stability data for free Phenoxodiol versus the Dextran-Phenoxodiol conjugate, based on an accelerated stability test [1].
| Compound | Residual Antioxidant Activity after 7h UV (Folin-Ciocalteu Assay) | Relative Stability (vs. Free this compound) |
|---|---|---|
| Free this compound | ~11% | 1x (Baseline) |
| Dextran-Phenoxodiol Conjugate | ~97% | ~9x more stable |
Key Findings: The Dextran-Phenoxodiol conjugate demonstrated markedly enhanced physical stability, retaining most of its antioxidant activity after prolonged UV exposure, unlike the free drug which degraded rapidly [1]. The conjugate also showed improved or retained biological activity in various cancer cell lines [1].
This protocol describes the enzymatic conjugation of this compound to dextran using laccase, based on the method from the search results [1].
1. Reagents and Equipment
2. Conjugation Procedure
3. Verification and Characterization
The workflow below summarizes the key steps in the synthesis and testing process.
FAQ 1: Why is enhancing this compound's stability necessary? this compound has a short plasma half-life, particularly in its free form [2]. Furthermore, it is highly susceptible to degradation under stressors like UV light. Improving stability is crucial for maintaining its potency during storage and handling in research settings and for developing viable drug formulations.
FAQ 2: Besides dextran conjugation, what other formulation strategies exist? While dextran conjugation is the most documented method for stability enhancement, other strategies focus on improving its anti-tumor properties and include:
FAQ 3: What is a critical consideration for the enzymatic conjugation protocol? The immobilized laccase is a key component. Ensure the enzyme is active and note that its immobilized nature simplifies its removal after the reaction, which is a significant advantage for purification [1].
FAQ 4: Does the conjugate retain the intended biological activity of this compound? Yes. The Dextran-Phenoxodiol conjugate was not only more stable but also demonstrated generally more potent anti-proliferative activity against several cancer cell lines (neuroblastoma, triple-negative breast cancer, glioblastoma) compared to the free drug. It was also found to be less toxic to non-malignant human lung fibroblasts while retaining most of its anti-angiogenic activity [1].
Here are answers to frequently asked questions regarding the handling of this compound.
Q: What are the recommended storage conditions for this compound?
Q: How do I prepare a stock solution of this compound?
Q: Is the stock solution stable?
The following table summarizes key stability and solubility information for this compound to assist in your experimental planning.
| Property | Specification | Details / Conditions |
|---|---|---|
| Storage (Powder) | -20°C | Stable for 3 years from date of receipt [1]. |
| Solubility in DMSO | 48 mg/mL (199.79 mM) | Use fresh, moisture-absorbing DMSO may reduce solubility [1]. |
| Solubility in Ethanol | 48 mg/mL | Suitable for preparing stock solutions [1]. |
| Solubility in Water | Insoluble | Not suitable for direct dissolution in aqueous buffers [1]. |
| Photostability | Low (Free drug) | Decomposes under UV irradiation (275 nm); conjugation to dextran improves stability 9-fold [3] [4]. |
Problem: Poor solubility in cell culture medium.
Problem: Rapid loss of antioxidant or anti-proliferative activity in solution.
Problem: Inconsistent biological activity between experiments.
Understanding this compound's mechanisms can help in designing and troubleshooting biological assays. The diagram below maps its primary reported mechanisms and the associated experimental evidence.
The relationships between this compound's molecular targets and biological effects are supported by the following experimental evidence:
Q1: Is lymphocytopenia a common side effect of phenoxodiol? Yes, available clinical data indicates that lymphocytopenia was a observed toxicity. A phase I study reported asymptomatic Grade 3 lymphocytopenia in nine patients treated with weekly intravenous this compound. It's noteworthy that this effect showed no correlation with increasing dose levels [1].
Q2: What is the biological mechanism behind this compound-induced lymphocytopenia? this compound selectively induces apoptosis in rapidly proliferating cells by inhibiting plasma membrane electron transport (PMET). This pathway is crucial for NADH recycling and survival in highly active cells. The drug targets a tumor-associated NADH oxidase (tNOX), but activated T-lymphocytes also depend on this system, making them susceptible [2] [3] [4].
Q3: Does this compound affect all lymphocytes equally? No, the effect is highly selective. This compound primarily kills rapidly proliferating lymphocytes (both activated T-cells and leukemic blasts) while sparing resting lymphocytes. This specificity is key to its therapeutic potential for leukemias and autoimmune diseases [3] [5].
Q4: Are there any strategies to mitigate lymphocytopenia in experimental models? Evidence suggests that low concentrations of this compound (0.05–0.5 μg/ml) can paradoxically enhance immune cell function by stimulating Natural Killer (NK) cell cytotoxicity without inducing widespread lymphocyte death. This indicates a potential therapeutic window where immunomodulatory benefits can be harnessed while minimizing toxicity [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Significant lymphocyte death in primary cell cultures | Exposure of activated, proliferating lymphocytes to cytotoxic this compound concentrations (>1 μg/ml) | Characterize proliferation status of cell population; Consider lower dosing (0.05-0.5 μg/ml) for immunomodulatory effects; Use shorter exposure times [2] [3] |
| Unexpected cytotoxicity in non-target immune cells | Drug's mechanism affecting rapidly dividing cells regardless of origin (on-target effect) | Include appropriate controls: resting vs. activated lymphocytes; Monitor cell proliferation rates before this compound application [3] [5] |
| Variable sensitivity in leukemic blast models | Differential sensitivity between cancer types (e.g., lymphoid vs. myeloid) | Pre-test sensitivity of cell lines/primary blasts; Note: ALL blasts are more sensitive than AML blasts to this compound (e.g., 23% vs. 64% viability at 10 μM) [3] |
| Difficulty interpreting in vivo lymphocyte counts | Mechanism-based, reversible depletion of proliferating lymphocyte pool | Schedule blood collection considering drug pharmacokinetics (short half-life); Monitor lymphocyte recovery after drug clearance [1] [4] |
The tables below summarize key quantitative findings from published research on this compound's effects on immune and cancer cells.
Table 1: Concentration-Dependent Effects of this compound on Immune Cells
| Cell Type | This compound Concentration | Exposure Time | Effect Observed | Reference |
|---|---|---|---|---|
| Healthy donor PBMCs | ≥1 μg/ml (≥4 μM) | 3 days | Inhibited proliferation & reduced viability | [2] |
| Healthy donor PBMCs | 0.05–0.5 μg/ml | 3 days | Augmented cytotoxicity, stimulated NK cell function | [2] |
| Activated human T-cells | IC₅₀ = 5.4 μM | Not specified | Inhibited cell proliferation | [3] [5] |
| Primary ALL blasts (n=8) | 10 μM | 24 hours | Viability reduced to 23% ± 4% | [3] [5] |
| Primary AML blasts (n=22) | 10 μM | 24 hours | Viability reduced to 64% ± 5% | [3] [5] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients
| Parameter | Free this compound | Total this compound |
|---|---|---|
| Elimination Half-Life | 0.67 ± 0.53 hours | 3.19 ± 1.93 hours |
| Plasma Clearance | 2.48 ± 2.33 L/h | 0.15 ± 0.08 L/h |
| Volume of Distribution | 1.55 ± 0.69 L/kg | 0.64 ± 0.51 L/kg |
| Css during IV Infusion (2 mg/kg/h) | 0.79 ± 0.14 μg/mL | Not specified |
Data derived from a study of 6 patients receiving IV bolus (5 mg/kg) and infusion (2 mg/kg/h) [4]. Css: Concentration at steady state.
Protocol 1: Assessing this compound Cytotoxicity in Primary Leukemic Blasts
This protocol is adapted from a study demonstrating this compound's efficacy against primary myeloid and lymphoid leukemic blasts [3] [5].
Protocol 2: Evaluating Immunomodulatory Effects at Low Doses
This protocol is based on research showing enhanced NK cell cytotoxicity at low this compound concentrations [2].
The diagrams illustrate the core mechanism: this compound-induced lymphocytopenia is not a random adverse event but a predictable, mechanism-based effect on proliferating cells. Management strategies should therefore focus on understanding cell proliferation status and exploiting the biphasic dose-response relationship.
The following table consolidates key findings on the synergistic interactions between phenoxodiol and various chemotherapeutic agents across different cancer cell lines.
| Cancer Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Interaction Assessment | Key Experimental Methodologies |
|---|---|---|---|---|
| Prostate Cancer (DU145) [1] | Cisplatin | CI < 1 | Synergistic [1] | Chou-Talalay Method [1]; Intracellular platinum accumulation (ICP-MS) [1] |
| Prostate Cancer (DU145) [1] | Carboplatin | CI < 1 | Synergistic [1] | Chou-Talalay Method [1] |
| Prostate Cancer (PC3) [1] | Cisplatin | CI = 1 | Additive [1] | Chou-Talalay Method [1] |
| Ovarian Carcinoma (Multiple Cell Lines) [2] | Carboplatin, Paclitaxel, Gemcitabine | Significant reduction in IC50 | Chemosensitization (Synergistic inferred) [2] | CellTiter 96 Assay; Caspase-Glo Assay; Western Blot [2] |
Here is a detailed breakdown of the key methodologies used to generate the data in the table above.
This is the core method for quantitatively determining drug interactions.
This protocol investigates the molecular mechanism behind the observed synergy.
This method explores a pharmacokinetic mechanism for the synergy between this compound and platinum drugs.
The diagram below outlines the key steps involved in determining the Combination Index for this compound.
| Feature | Phenoxodiol (Novel Isoflavone Analog) | Docetaxel (Taxane Chemotherapeutic) |
|---|---|---|
| Primary Molecular Target | Tumor-specific NADH oxidase (tNOX/ENOX2); X-linked inhibitor of apoptosis (XIAP) [1] [2] [3] | β-tubulin subunit of microtubules [4] [5] |
| Primary Mechanism | Inhibits plasma membrane electron transport; promotes apoptosis by downregulating anti-apoptotic proteins (e.g., XIAP, FLIP); acts as a chemosensitizer [1] [2] [3]. | Binds to microtubules, stabilizing them against depolymerization; inhibits microtubule dynamics, leading to mitotic arrest [4] [5]. |
| Key Downstream Effects | - Cell cycle arrest (G1/S phase) [3]
Key experimental methodologies from the literature are summarized below to illustrate how the biological activities of these compounds are assessed.
Treated and control cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. The PI fluorescence signal is proportional to DNA content, allowing for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound treatment has been shown to cause a disturbance in cell cycle profiles and an increase in the sub-G1 population (indicative of apoptotic cells) [3].
The diagrams below illustrate the core mechanisms of action for each drug, based on the data from the search results.
This compound's multi-target pro-apoptotic signaling.
Docetaxel's microtubule-targeted mechanism leading to mitotic arrest.
The distinct mechanisms of this compound and docetaxel suggest different therapeutic applications and rational combination strategies.
The experimental protocols outlined provide a foundational toolkit for researchers to validate these mechanisms in specific models and explore the promising field of rational drug combinations.
The table below summarizes the key findings from a Phase II clinical trial evaluating phenoxodiol in combination with paclitaxel.
| Trial Phase | Patient Population | Treatment Regimen | Efficacy Outcomes | Safety/Tolerability |
|---|
| Phase II (2011) [1] | Women with taxane-refractory/resistant epithelial ovarian, fallopian tube, or primary peritoneal cancers (n=15 in paclitaxel arm) | Paclitaxel (80 mg/m² IV weekly) + this compound (3 mg/kg IV weekly) [1] | - Best Overall Response Rate: 20% (1 complete response, 2 partial responses) [1]
This compound is not just a cytotoxic agent on its own; its primary value lies in its ability to reverse chemoresistance. The diagram below illustrates the multi-targeted molecular mechanism by which this compound is proposed to sensitize cancer cells to paclitaxel and other chemotherapeutic drugs.
The proposed molecular mechanisms underpinning this chemosensitization effect include [2] [5]:
The combination has shown promise beyond the main Phase II trial in various models:
For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies:
The data suggests that this compound can resensitize taxane-resistant cancers, providing a promising strategy for overcoming chemoresistance. However, it is important to note that a subsequent Phase III trial using an oral formulation of this compound (idronoxil) in combination with carboplatin for ovarian cancer did not meet its primary endpoint, which may have been confounded by bioavailability issues with the oral drug [7].
Recent clinical research has continued with a reformulated version of the drug. NOX66, a rectal suppository containing idronoxil (the active moiety of this compound), has been evaluated in a Phase Ia/b study. Early results indicate it is well-tolerated both as a monotherapy and in combination with carboplatin, with most patients achieving stable disease, supporting the continued investigation of this drug class as a chemosensitizer [8].
The table below summarizes experimental data demonstrating how phenoxodiol enhances the effect of various chemotherapeutic agents across different cancers.
| Cancer Type | Chemotherapeutic Agent | Key Experimental Findings | Proposed Mechanism of Action |
|---|
| Colorectal Cancer [1] [2] | 5-Fluorouracil (5-Fu) & Oxaliplatin | Significant reduction in cell viability Increased Caspase-3 activity & mRNA expression Increased CASP9 mRNA (intrinsic apoptosis pathway) [1] [2] | Inhibition of ENOX2 → Ceramide accumulation → Caspase activation via XIAP degradation [1] [2] | | Ovarian Cancer [3] [4] [5] | Carboplatin, Paclitaxel, Gemcitabine, Topotecan [3] [4] | Restored sensitivity in resistant cells Apoptosis induction via caspase activation [4] [5] Degradation of XIAP & disruption of FLIP expression [4] [5] | Activation of caspase-2; degradation of XIAP [4]; Inhibition of FLIP through Akt pathway [5] | | Osteosarcoma [6] | Doxorubicin | Synergistic inhibition of tumor growth in vivo and in vitro Inhibition of Sphingosine Kinase-1 (SphK1) activity Cellular ceramide accumulation & ASK1/JNK activation [6] | SphK1 inhibition → Ceramide accumulation → Akt dephosphorylation & ASK1/JNK activation [6] | | Renal Cell Carcinoma [7] | (Investigated as monotherapy) | Decreased cancer cell viability & colony formation Induction of apoptosis (Annexin-V, cleaved PARP) Inhibition of Akt pathway (dephosphorylation) [7] | Induction of cell cycle arrest and apoptosis; Inhibition of Akt signaling pathway [7] |
To validate this compound's chemosensitizing effects, researchers typically follow a structured experimental approach. Key methodologies are summarized below.
| Experimental Component | Detailed Protocol Description |
|---|
| General Cell Culture & Treatment [1] [7] [2] | 1. Cell Lines: Use relevant human cancer cell lines (e.g., HCT-116 for colorectal, A2780 for ovarian). 2. Culture: Maintain in DMEM/RPMI with 10% FBS at 37°C, 5% CO₂. 3. Drug Preparation: Dissolve this compound in DMSO for a stock solution, then dilute in culture medium (final DMSO ≤0.1%). 4. Treatment Scheme: Often involves pre-treatment with this compound (e.g., 4 hours with 10 µg/ml) [1] [2] followed by co-administration with chemotherapy. | | Viability & Cytotoxicity Assays [1] [7] [2] | 1. MTT/MTS Assay: Seed cells, treat with drugs, then add MTT/MTS reagent. Measure absorbance at 570nm to determine IC₅₀ and cell viability [1] [7]. 2. Lactate Dehydrogenase (LDH) Assay: Measure LDH release into medium from damaged cells using a cytotoxicity detection kit [1] [2]. | | Apoptosis Detection [1] [7] [2] | 1. Fluorescence Microscopy (AO/EtBr): Stain cells to differentiate viable (green), apoptotic (green, condensed chromatin), and necrotic (orange) cells [2]. 2. Flow Cytometry: Use Annexin V/7-AAD staining to quantify early and late apoptotic cells [7]. 3. Caspase & PARP Analysis: Use ELISA for active Caspase-3 [1] and Western Blot for cleaved PARP [7]. | | Gene & Protein Expression Analysis [1] [7] | 1. qPCR: Extract RNA, reverse transcribe to cDNA, and perform qPCR with primers for apoptosis-related genes (e.g., CASP3, CASP9) [1]. 2. Western Blot: Lyse cells, separate proteins via SDS-PAGE, transfer to membrane, and probe with antibodies (e.g., p-Akt, Akt, XIAP, FLIP, cyclins) [7]. |
This compound chemosensitizes cancer cells through multiple interconnected pathways that promote apoptosis. The following diagram illustrates the key molecular mechanisms.
This mechanism leads to the synergistic induction of apoptosis when this compound is combined with chemotherapy, effectively overcoming chemoresistance.
Research efforts are also focused on improving the drug's properties for clinical use.
The X-linked Inhibitor of Apoptosis Protein (XIAP) is a critical regulatory protein that functions as a potent suppressor of programmed cell death by directly binding to and inhibiting key caspases, including caspase-3, -7, and -9 [1]. Unlike other members of the IAP family, XIAP is uniquely capable of inhibiting both the initiation and execution phases of the apoptotic cascade, making it a particularly attractive target for anticancer therapeutics [1]. Elevated XIAP expression has been documented across numerous malignancies, including melanoma, ovarian cancer, prostate carcinoma, and neuroblastoma, where it contributes to chemotherapy resistance and disease progression [1] [2] [3]. In metastatic melanoma specifically, XIAP expression is significantly higher than in benign nevi and primary lesions, underscoring its association with malignant progression [1].
The strategic importance of targeting XIAP in cancer therapy stems from its central role in apoptosis resistance - a hallmark of cancer that significantly limits treatment efficacy. Research has demonstrated that XIAP overexpression protects cancer cells from diverse apoptotic stimuli, including conventional chemotherapy, while its downregulation sensitizes tumors to cell death induction [2] [3]. This biological rationale has fueled the development of multiple classes of XIAP-targeting agents, each employing distinct mechanisms to counteract XIAP's antiapoptotic function, with approaches ranging from direct protein degradation to competitive inhibition of caspase binding sites [2].
This compound (Pxd, Idronoxil) is a synthetic isoflavone analog derived from genistein, but with significantly enhanced anticancer potency compared to its parent compound [4] [5]. This small molecule exhibits a multi-mechanistic approach to inducing cancer cell death, with its ability to promote XIAP degradation representing a central component of its activity. This compound induces early activation of caspase-2 followed by proteasome-dependent degradation of XIAP, effectively removing this critical brake on the apoptotic cascade [5]. This degradation occurs through promotion of XIAP ubiquitination, marking it for proteasomal destruction [1].
Beyond its direct effects on XIAP, this compound simultaneously targets multiple pathways that collectively enhance its pro-apoptotic activity. The drug inhibits the tumor-associated NADH oxidase (tNOX), leading to increased intracellular NADH levels and subsequent activation of acid sphingomyelinase [6] [7]. This enzyme catalyzes the conversion of sphingomyelin to ceramide, a potent lipid second messenger that promotes mitochondrial permeabilization and caspase activation [5]. This compound also disrupts FLICE-inhibitory protein (FLIP) expression through the Akt signal transduction pathway, further lowering the threshold for apoptosis induction [5]. Additionally, it inhibits DNA topoisomerase II and induces G1 cell cycle arrest through p53-independent p21 upregulation, creating a multi-pronged attack on cancer cell survival mechanisms [6] [5].
Table 1: Multi-Targeted Mechanisms of this compound Action
| Target | Effect | Downstream Consequences |
|---|---|---|
| XIAP | Ubiquitination and proteasomal degradation | Caspase-3, -7, and -9 activation; Apoptosis induction |
| tNOX | Inhibition of electron transport | Increased NADH; Ceramide production; Caspase-2 activation |
| FLIP | Downregulation via Akt pathway | Enhanced death receptor signaling |
| DNA Topoisomerase II | Inhibition | DNA damage; Cell cycle arrest |
| CDK2 | Indirect inhibition via p21 | G1-S cell cycle arrest |
The landscape of XIAP-targeting agents encompasses diverse mechanistic approaches, each with distinct implications for therapeutic efficacy. SMAC mimetics (such as LCL161, Debio1143, and BV6) function as pan-IAP antagonists that primarily target cellular IAPs (cIAP1/2) with relatively lower affinity for XIAP, triggering cIAP auto-ubiquitination and degradation while only weakly displacing XIAP from caspases [2]. In contrast, ARTS mimetics (exemplified by compound A4) represent a more recent development specifically designed to degrade rather than inhibit XIAP, catalyzing its rapid elimination through the ubiquitin-proteasome pathway [2]. Direct XIAP inhibitors include small molecules that competitively antagonize XIAP's BIR2 or BIR3 domains to displace caspases, while oligonucleotide approaches (e.g., antisense XIAP oligonucleotides) aim to reduce XIAP expression at the transcriptional level [8] [3].
This compound occupies a unique position within this therapeutic landscape due to its dual functionality as both a chemosensitizer and direct antitumor agent. While it promotes XIAP degradation similarly to ARTS mimetics, it simultaneously engages multiple additional targets that collectively enhance its efficacy, particularly in chemotherapy-resistant malignancies. This multi-targeted approach may confer advantages in overcoming resistance mechanisms that can limit more specific XIAP antagonists. Clinical studies have demonstrated that this compound is well-tolerated at doses achieving therapeutic plasma concentrations (16-27 μg/mL at 200-400 mg doses), with minimal toxicity primarily limited to mild gastrointestinal effects [5].
Table 2: Comparative Analysis of XIAP-Targeting Therapeutic Approaches
| Agent Class | Representative Agents | Primary Mechanism | Specificity | Clinical Status | Key Advantages |
|---|---|---|---|---|---|
| Isoflavone Analogs | This compound | Multi-targeted: XIAP degradation + tNOX inhibition + cell cycle arrest | Moderate (multiple targets) | Phase II/III trials | Chemosensitizer; Broad activity; Oral bioavailability |
| SMAC Mimetics | LCL161, Debio1143, BV6 | Pan-IAP antagonism; cIAP degradation | Low (pan-IAP) | Phase I/II trials | Broad preclinical efficacy; Synergy with TNFα |
| ARTS Mimetics | A4, B3 | Specific XIAP degradation | High (XIAP-specific) | Preclinical | High specificity; Low normal cell toxicity |
| Direct Inhibitors | XIAP antagonist 1, Sanggenon G | BIR2/BIR3 domain inhibition | Moderate to High | Preclinical | Specific caspase displacement |
| Oligonucleotides | AEG35156/GEM 640 | Antisense XIAP suppression | High (XIAP-specific) | Phase II trials | Specificity; Potential for combination therapy |
This compound has demonstrated robust antitumor activity across diverse cancer models. In ovarian cancer cell lines, this compound treatment resulted in sensitization to multiple chemotherapeutic agents, including carboplatin, paclitaxel, and gemcitabine, reducing the required effective doses by 3- to 6-fold in combination regimens [2] [5]. Similar chemosensitizing effects were observed in metastatic colorectal cancer models, where this compound pre-treatment significantly enhanced the efficacy of 5-fluorouracil and oxaliplatin, increasing caspase-3 activity and promoting apoptosis in both wild-type and p53-mutant HCT-116 cells [7]. In melanoma models, this compound-mediated XIAP degradation was associated with carboplatin sensitization, with the degree of XIAP cleavage correlating directly with chemosensitization efficacy [1].
Comparative studies in neuroblastoma models have revealed important distinctions between different XIAP-targeting approaches. ARTS mimetic A4, which specifically degrades XIAP, demonstrated superior efficacy against high-risk neuroblastoma cells with intrinsically high XIAP expression while exhibiting minimal toxicity toward normal bone marrow- and liver-derived cells [2]. In contrast, pan-IAP antagonists showed greater off-target effects and narrower therapeutic windows in these models [2]. The neuroblastoma-specific efficacy of XIAP degradation stems from this embryonal tumor's particular reliance on XIAP as a brake against developmental apoptosis, especially in MYCN-amplified cases where XIAP is markedly overexpressed [2].
Beyond direct cytotoxic effects, this compound exhibits dose-dependent immunomodulatory activities that contribute to its antitumor efficacy. At low concentrations (0.05-0.5 μg/mL), this compound enhances peripheral blood mononuclear cell (PBMC) cytotoxicity by directly stimulating the lytic function of natural killer (NK) cells [4]. This immunostimulatory effect translates to improved in vivo outcomes, as demonstrated in a Balb/C mouse colon cancer model where low-dose this compound administration significantly reduced tumor growth rates and prolonged survival in 40% of animals [4]. This unique immunomodulatory dimension distinguishes this compound from more specific XIAP antagonists and may contribute to its efficacy in immunocompetent models.
Conversely, at higher concentrations (≥4 μM), this compound inhibits proliferation and reduces viability of immune cells, indicating a biphasic dose-response relationship [4]. This dual activity mirrors the drug's effects on cancer cells, where it preferentially targets rapidly dividing cells regardless of origin. The immunomodulatory properties of this compound at low concentrations suggest potential applications in combination with immunotherapy approaches, particularly in cancers with substantial NK cell-mediated immune surveillance components.
The evaluation of XIAP degradation and associated apoptotic responses requires integrated methodological approaches. For cell viability assessment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates at 5×10³ cells per well and treated with serial dilutions of this compound (typically 0.5-50 μg/mL) or comparator agents for 24-72 hours. Following incubation, 20 μL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed are dissolved in DMSO, and absorbance is measured spectrophotometrically at 570 nm [7]. Parallel assessment using RealTime-Glo MT Cell Viability Assay allows for continuous monitoring of viability through bioluminescence measurements every 24 hours over 72 hours [2].
Apoptosis quantification employs multiple complementary techniques. Caspase-3/7 activation is measured using Caspase-Glo 3/7 assay systems, where cells are treated with IAP antagonists (typically 10 μM) for various durations followed by bioluminescence measurement [2]. For flow cytometric analysis, the Annexin V-FITC/PI staining protocol is utilized: harvested cells are stained with Annexin V-FITC (2.5 μL) and propidium iodide (40 ng/mL, 0.5 μL), then analyzed using flow cytometry with excitation/emission spectra of 494 nm/518 nm for FITC and 535 nm/617 nm for PI [2]. Fluorescence microscopy with Acridine Orange/Ethidium Bromide (AO/EtBr) staining further differentiates viable, apoptotic, and necrotic cell populations based on nuclear morphology and membrane integrity [7].
Table 3: Key Methodological Approaches for Evaluating XIAP-Targeting Agents
| Parameter Assessed | Method | Key Steps | Output Measures |
|---|---|---|---|
| Cell Viability | MTT assay | Cell seeding → Drug treatment → MTT incubation → DMSO solubilization → Absorbance reading | IC50 values; % viability reduction |
| Apoptosis Induction | Caspase-Glo 3/7 assay | Drug treatment → Caspase-Glo reagent addition → Luminescence measurement | Relative luminescence units; Fold caspase activation |
| Cell Death Mechanisms | Annexin V-FITC/PI + flow cytometry | Cell harvesting → Staining → Flow cytometric analysis | % Apoptotic cells (Annexin V+/PI-); % Necrotic cells (Annexin V+/PI+) |
| XIAP Protein Levels | Western blotting | Protein extraction → SDS-PAGE → Transfer → Antibody incubation → Detection | XIAP band intensity; Cleavage products |
| Gene Expression | Quantitative PCR | RNA extraction → cDNA synthesis → qPCR with gene-specific primers | Fold change in mRNA expression |
To specifically investigate XIAP degradation mechanisms, Western blot analysis is essential. Cells are treated with this compound or comparator compounds for varying durations (typically 2-24 hours), followed by protein extraction and separation by SDS-PAGE. After transfer to membranes, XIAP levels are detected using specific anti-XIAP antibodies, with simultaneous probing for cleavage products and loading controls [1] [2]. The proteasomal dependence of degradation can be confirmed through co-treatment with proteasome inhibitors such as MG-132. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information on compound-target interactions; uniformly ¹³C,¹⁵N-labeled XIAP (0.8-1.0 mmol/L concentration) is used for NMR studies conducted at 298K on spectrometers with proton frequencies of 600-700 MHz equipped with cryoprobes [2].
For assessment of mitochondrial apoptosis pathways, cytochrome c release assays are performed by fractionating cells into cytosolic and mitochondrial components followed by Western blotting for cytochrome c. Additionally, mitochondrial membrane potential (ΔΨm) can be measured using fluorescent dyes such as JC-1 or tetramethylrhodamine ethyl ester (TMRE) [6]. To evaluate the functional importance of specific apoptotic components, genetic approaches including siRNA-mediated knockdown of target genes (e.g., caspase-2, -3, -9) or overexpression of wild-type or mutant XIAP constructs can be employed to establish causal relationships between this compound-induced XIAP degradation and apoptosis activation [1].
The molecular mechanisms underlying this compound's activity involve interconnected signaling pathways that collectively induce apoptosis, particularly in cancer cells. The following diagram illustrates the key molecular events in this compound-induced XIAP degradation and apoptosis signaling:
The experimental workflow for evaluating this compound's effects involves sequential assessments from in vitro screening to in vivo validation, as illustrated in the following research methodology flowchart:
This compound represents a first-in-class multimodal agent that targets XIAP through degradation rather than simple inhibition, distinguishing it mechanistically from other IAP-targeting approaches. Its ability to simultaneously engage multiple cell death pathways—including tNOX inhibition, ceramide-mediated caspase activation, and cell cycle disruption—confers broad-spectrum antitumor activity with potential advantages in overcoming resistance mechanisms. The well-established chemosensitization properties of this compound, demonstrated across diverse chemotherapy-resistant malignancies, support its continued development as an adjunct to conventional therapeutics, particularly in high-risk, treatment-refractory settings such as platinum-resistant ovarian cancer and metastatic melanoma [7] [5].
Irritant;Environmental Hazard